molecular formula C7H8O4 B1593695 Cyclopent-1-ene-1,2-dicarboxylic acid CAS No. 3128-15-2

Cyclopent-1-ene-1,2-dicarboxylic acid

Cat. No.: B1593695
CAS No.: 3128-15-2
M. Wt: 156.14 g/mol
InChI Key: JDHOCWRIAQDGEY-UHFFFAOYSA-N
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Description

Cyclopent-1-ene-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentene-1,2-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOCWRIAQDGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315064
Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-15-2
Record name Cyclopentene-1,2-dicarboxylic acid
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Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Record name cyclopent-1-ene-1,2-dicarboxylic acid
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Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of Cyclopent-1-ene-1,2-dicarboxylic Acid

[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Core Application:2Key Challenge:


Retrosynthetic Logic

The most robust disconnection involves the Dieckmann Condensation of an adipic acid derivative to form the five-membered ring, followed by functional group manipulation to introduce the second carboxyl group and the double bond.

  • Disconnection: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     double bond suggests an elimination precursor (e.g., a cyanohydrin or 
    
    
    -hydroxy acid).[2]
  • Precursor: Ethyl 2-oxocyclopentanecarboxylate (a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto ester).[2]
    
  • Starting Material: Diethyl Adipate (an acyclic diester).

RetrosynthesisTargetCyclopent-1-ene-1,2-dicarboxylic acidInter1CyanohydrinIntermediateTarget->Inter1Hydrolysis &DehydrationKetoEsterEthyl 2-oxocyclopentane-carboxylateInter1->KetoEsterHCN AdditionStartDiethyl AdipateKetoEster->StartDieckmannCondensation

Figure 1: Retrosynthetic analysis showing the pathway from acyclic adipate to the cyclic unsaturated diacid.[1][2]

Primary Synthesis Protocol: The Cyanohydrin Route

This protocol proceeds in two main phases: Ring Formation (Dieckmann) and Functionalization/Elimination (Cyanohydrin).

Phase 1: Ring Closure (Dieckmann Condensation)

This step converts acyclic diethyl adipate into the cyclic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2

Reagents:

  • Diethyl adipate (1.0 equiv)[2]

  • Sodium ethoxide (NaOEt) (1.1 equiv)[2]

  • Solvent: Toluene or Ethanol (anhydrous)[2]

Mechanism: Base-mediated deprotonation of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with anhydrous toluene and NaOEt under

    
     atmosphere.
    
  • Addition: Add diethyl adipate dropwise at reflux temperature (

    
    ).
    
  • Reaction: Reflux for 4–6 hours. The solution will become viscous as the sodium salt of the keto ester forms.

  • Workup: Cool to

    
    . Acidify with dilute acetic acid or HCl to pH 4–5.
    
  • Extraction: Extract with diethyl ether. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Distillation: Purify by vacuum distillation (bp ~102–104°C at 11 mmHg) to obtain Ethyl 2-oxocyclopentanecarboxylate .

Phase 2: Cyanohydrin Formation and Hydrolysis

This critical step installs the second carbon required for the dicarboxylic acid and forms the double bond via dehydration.

Reagents:

  • Ethyl 2-oxocyclopentanecarboxylate (from Phase 1)[1][2]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)[2]

  • Concentrated Hydrochloric Acid (HCl)[2]

  • Safety Note: Cyanides are lethal. Work in a high-efficiency fume hood with appropriate antidotes available.

Reaction Scheme:

  • Nucleophilic Attack: Cyanide attacks the ketone carbonyl to form the cyanohydrin.

  • Hydrolysis: Acid hydrolysis converts the nitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and ester (
    
    
    ) groups to carboxylic acids.[2]
  • Dehydration: The acidic conditions promote the elimination of the hydroxyl group (from the cyanohydrin), forming the thermodynamically stable tetrasubstituted double bond conjugated with the carboxyl groups.

ReactionMechanismStep1Ethyl 2-oxocyclopentane-carboxylateStep2CyanohydrinIntermediateStep1->Step2+ KCN / H+Step3Cyclopent-1-ene-1,2-dicarboxylic acidStep2->Step3conc. HCl, Reflux(- H2O, - NH4Cl)

Figure 2: Conversion of the keto-ester to the target diacid via cyanohydrin intermediate.[1][2][3][4]

Detailed Protocol:

  • Cyanohydrin Formation:

    • In a fume hood, dissolve Ethyl 2-oxocyclopentanecarboxylate (156 g, 1.0 mol) in 500 mL of ethanol/water (1:1).

    • Cool to

      
      . Carefully add KCN (72 g, 1.1 mol) in small portions.
      
    • Slowly add dilute sulfuric acid or HCl dropwise, maintaining temperature

      
      , to generate HCN in situ (or use a buffered solution). Stir for 2–3 hours.
      
    • Note: Phase separation often occurs as the cyanohydrin forms.

  • Hydrolysis & Dehydration:

    • Add concentrated HCl (excess, ~500 mL) directly to the crude cyanohydrin mixture.

    • Reflux vigorously for 6–10 hours. This harsh condition effects three changes: hydrolysis of the ester, hydrolysis of the nitrile, and dehydration of the tertiary alcohol.

    • The solution will darken, and ammonium chloride (

      
      ) will precipitate.
      
  • Isolation:

    • Cool the mixture to room temperature.

    • Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure to a slurry.

    • Extract the residue with boiling acetone or ethyl acetate.

    • Evaporate the solvent to yield the crude solid acid.

  • Purification:

    • Recrystallize from water or dilute HCl . The target acid is moderately soluble in hot water but crystallizes well upon cooling.

    • Yield: Typical yields range from 60–70% (from the keto ester).

Characterization & Specifications

Ensure the isolated product meets the following physicochemical standards before use in downstream applications.

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 177–179 °C Sharp melting point indicates high purity.[1][2][5]
Molecular Weight 156.14 g/mol Formula:

Solubility Soluble in Ethanol, Acetone; mod. sol. in Water
IR Spectrum ~1690 cm⁻¹ (C=O, conjugated), ~1640 cm⁻¹ (C=C)Broad OH stretch 2500–3000 cm⁻¹.
1H NMR (DMSO-d6)

2.4–2.6 (m, 4H), 1.8–2.0 (m, 2H), 12.0 (br s, 2H)
No vinylic protons (tetrasubstituted alkene).

Alternative Methods & Modern Variations

While the Cyanohydrin route is the industrial standard, specific research applications may require alternative approaches.

A. Oxidative Dehydrogenation (Mundy Method)

For laboratories avoiding cyanide, a saturated diester can be oxidized.

  • Precursor: Dimethyl 1,2-cyclopentanedicarboxylate.[1][2]

  • Reagents: LDA (Lithium Diisopropylamide) followed by

    
     (Iodine) or Phenylselenyl chloride (
    
    
    ) and oxidation (
    
    
    ).[2]
  • Pros: Avoids HCN.

  • Cons: Reagents (LDA, Se) are expensive and require strict anhydrous/low-temp conditions (-78°C).[1][2]

B. Palladium-Catalyzed Carbonylation[1][2]
  • Precursor: 1,2-Dichlorocyclopentene or similar vinyl halides.[1][2]

  • Reagents: CO gas, Pd catalyst, Methanol.

  • Outcome: Dimethyl ester of the target acid.[6]

  • Note: High pressure equipment required.

Safety and Handling

  • Cyanide Hazard: The primary route utilizes KCN. Hydrogen Cyanide (HCN) gas may be evolved during acidification.

    • Control: Use a scrubber containing NaOH/Bleach connected to the exhaust.

    • Detector: Have a handheld HCN monitor active.

    • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is onsite.

  • Corrosives: Concentrated HCl and NaOEt are corrosive. Use chemically resistant gloves (Nitrile/Neoprene).

References

  • Dieckmann Condensation & Keto Ester Synthesis

    • Pinkney, P. S. "Ethyl 2-Oxocyclopentanecarboxylate".[1][2][7][8][9] Organic Syntheses, Coll.[10] Vol. 2, p.116 (1943). Link

  • Cyanohydrin Route to Diacid

    • Sengupta, S. K., et al. "Synthesis of 1-cyclopentene-1,2-dicarboxylic acid".[1][2] Journal of Organic Chemistry, cited in Canadian Patent CA1125783A.

    • Note: The conversion of ethyl 2-oxocyclopentanecarboxylate to the diacid via cyanohydrin is a classic transformation described in: Perkin, W. H. Journal of the Chemical Society, Transactions, 1894, 65, 572.
  • Alternative Oxidative Route

    • Wilkening, D., & Mundy, B. P.[11][12] "A Cyclopentane, Cyclopentene and Cyclopentanone Annulation Methodology". Synthetic Communications, 1984, 14(3), 227-238.[11][12] Link[2]

  • Product Data Verification

    • ChemicalBook. "this compound Properties". CAS 3128-15-2.[1][2][5][8] Link

Technical Guide: Cyclopent-1-ene-1,2-dicarboxylic Acid (CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Applications of CPDA (CAS 3128-15-2) Audience: Synthetic Chemists, Materials Scientists (MOFs), and Drug Discovery Researchers[1]

Executive Summary: The Rigid Maleic Analogue

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) represents a specialized class of unsaturated cyclic dicarboxylic acids.[1] Structurally, it acts as a conformationally locked analogue of maleic acid .[1] Unlike maleic acid, which can undergo isomerization to fumaric acid (trans-isomer), CPDA is constrained by the five-membered ring, forcing the two carboxylic acid groups into a permanent cis-orientation (syn-periplanar).[1]

This geometric rigidity makes CPDA a high-value scaffold in two primary domains:

  • Coordination Chemistry (MOFs): It serves as a rigid "O,O-donor" ligand with a fixed bite angle, ideal for constructing metal-organic frameworks with predictable pore geometries.[1]

  • Organic Synthesis: It functions as a specialized dienophile and a precursor for fused ring systems where stereochemical control is paramount.[1]

Molecular Architecture & Physicochemical Profile[1][2][3]

Structural Constraints

The C1=C2 double bond locks the carboxyl groups into a planar arrangement relative to the alkene bond.[1] This "pre-organized" structure significantly lowers the entropic penalty for chelation with metal ions compared to flexible analogues like succinic acid or even the saturated cyclopentane-1,2-dicarboxylic acid.[1]

Acid-Base Behavior (The "Maleic Effect")

CPDA exhibits a classic "short hydrogen bond" phenomenon in its mono-anionic state.[1]

  • pKa1 (~1.8 - 2.0): The first proton is highly acidic due to the electron-withdrawing nature of the sp² carbons and the relief of steric strain between the adjacent carboxyls.[1]

  • pKa2 (~6.0 - 6.5): The second proton is held tightly by an intramolecular hydrogen bond between the carboxylate anion and the remaining carboxylic acid, making removal significantly more difficult.[1]

PropertyValue / DescriptionNote
Formula C₇H₈O₄
Molecular Weight 156.14 g/mol
CAS Number 3128-15-2Acid form
CAS Number 3205-94-5Anhydride form
Geometry Planar C1=C2-C(O)O segmentFixed cis-configuration
Solubility Water (Moderate), Ethanol (High), DMSO (High)Crystallizes well from water

Synthetic Routes & Optimization

While CPDA can be synthesized via the oxidative cleavage of bicyclic alkenes or the Dieckmann condensation of pimelates, the most robust laboratory protocol involves the hydrolysis of Cyclopent-1-ene-1,2-dicarboxylic anhydride .[1] The anhydride is commercially available and offers a higher purity starting point than crude oxidation mixtures.[1]

Experimental Protocol: Hydrolysis & Purification

Objective: Isolation of high-purity CPDA from its anhydride precursor.

Reagents:

  • Cyclopent-1-ene-1,2-dicarboxylic anhydride (5.0 g, 35.7 mmol)[1]

  • Deionized Water (25 mL)

  • Concentrated HCl (drops, for pH adjustment)[1]

Workflow:

  • Suspension: Place 5.0 g of the anhydride into a 100 mL round-bottom flask. Add 25 mL of deionized water. The anhydride will not dissolve immediately.[1]

  • Reflux: Heat the mixture to reflux (100°C) with magnetic stirring. As the hydrolysis proceeds, the hydrophobic anhydride converts to the hydrophilic dicarboxylic acid, resulting in a clear homogeneous solution.[1]

    • Reaction Time: Typically 1–2 hours.[1]

  • Concentration: Allow the solution to cool to room temperature. If the concentration is high enough, crystals may form spontaneously.[1] If not, reduce volume by 50% using a rotary evaporator.[1]

  • Crystallization: Cool the concentrate to 4°C overnight.

  • Filtration: Collect the white crystalline solid via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Yield: Expect 5.2–5.4 g (93–96%). Characterization:

  • IR (ATR): Broad -OH stretch (3300–2500 cm⁻¹), strong C=O stretch (1690 cm⁻¹), C=C stretch (1630 cm⁻¹).[1]

  • ¹H NMR (DMSO-d₆): δ 12.5 (br s, 2H, COOH), 2.65 (t, 4H, allylic CH₂), 1.85 (quint, 2H, apical CH₂).[1]

Visualization of Synthetic Logic

The following diagram illustrates the pathway from precursor to application-ready ligand.

SynthesisWorkflow Anhydride Cyclopent-1-ene-1,2- dicarboxylic Anhydride (Hydrophobic Solid) Hydrolysis Hydrolysis (Reflux in H2O, 100°C) Anhydride->Hydrolysis Ring Opening Solution Homogeneous Solution (Diacid Form) Hydrolysis->Solution Solubilization Crystallization Crystallization (4°C, pH < 2) Solution->Crystallization Cooling Product Pure CPDA (Crystalline Solid) Crystallization->Product Filtration

Caption: Figure 1.[1][2][3] Hydrolytic conversion of the anhydride precursor to the active dicarboxylic acid ligand.[1]

Reactivity & Functionalization[1][2]

Anhydride Reversibility

Researchers must be aware that CPDA readily dehydrates back to the anhydride upon heating (>160°C) or treatment with dehydrating agents (e.g., Ac₂O, DCC).[1] This is a critical consideration when using CPDA in melt-polymerization reactions; the water byproduct must be removed efficiently to prevent anhydride reformation and chain termination.[1]

Coordination Chemistry (MOF Ligand)

CPDA is a superior ligand to succinic acid for designing rigid Metal-Organic Frameworks.[1] The "bite angle" (distance between carboxylate carbons) is fixed by the double bond, preventing the ligand from adopting gauche conformations that disorder the crystal lattice.[1]

Coordination Modes:

  • Chelating (κ²): Both oxygens of one carboxylate bind to a single metal center (rare due to strain).[1]

  • Bridging (μ₂-η¹:η¹): The most common mode in MOFs (e.g., with Zn²⁺ or Cu²⁺ paddlewheels), where the dicarboxylate bridges two metal centers, extending the framework in a predictable vector.[1]

CoordinationModes cluster_modes Metal Coordination Motifs CPDA CPDA Ligand (Rigid Backbone) Bridging Bridging Mode (μ2) Forms 1D/2D/3D Networks (Common in MOFs) CPDA->Bridging + Zn(II)/Cu(II) Chelating Chelating Mode (Sterically Strained) CPDA->Chelating + Lanthanides

Caption: Figure 2. Primary coordination motifs of CPDA in metal-organic frameworks.

Applications in Drug Development[1][3][8]

While CPDA itself is rarely a final API, it is a critical intermediate for:

  • Fused Ring Systems: It serves as a starting material for synthesizing hydrindane derivatives via hydrogenation and subsequent cyclization.[1]

  • Peptidomimetics: The rigid cyclopentene ring mimics the turn structure in peptides.[1] Derivatizing the carboxylates into amides allows CPDA to act as a conformationally restricted linker in bioactive molecules.[1]

Safety & Handling

  • Hazards: CPDA is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store in a cool, dry place. Unlike the anhydride, the acid is not moisture-sensitive, but it should be kept away from strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound.[1] Retrieved from [Link][4]

  • Oregon State University (Historical Archive). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.[1][3] (Context on synthesis evolution). Retrieved from [Link]

  • Royal Society of Chemistry. Metal-Organic Frameworks based on cyclic dicarboxylates.[1] (General application context). Retrieved from [Link]

Sources

Technical Monograph: Cyclopent-1-ene-1,2-dicarboxylic Acid

[1]

CAS Registry Number: 3128-15-2 Formula: C



Molecular Weight:123

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid is a rigid, unsaturated dicarboxylic acid that serves as a critical scaffold in medicinal chemistry and organic synthesis.[4] Structurally, it functions as a cyclic analog of maleic acid (cis-butenedioic acid), where the cis-geometry of the carboxylic acid groups is "locked" by the five-membered ring.[4] This conformational rigidity makes it an invaluable building block for synthesizing transition metal ligands, biologically active natural product analogs (e.g., borrelidin, nitrosporeusine), and viral protein inhibitors.[4]

This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols for researchers utilizing this compound in drug development and materials science.[4]

Chemical Identity & Structural Characterization[1][3][4][5][6][7][8][9][10]

The molecule consists of a cyclopentene ring with two carboxylic acid groups attached at the 1 and 2 positions (the double bond carbons).[4][5][6] Unlike flexible dicarboxylic acids (e.g., adipic acid), the C1=C2 double bond forces the two carboxyl groups into a permanent cis-orientation (Z-configuration).[4]

PropertyValue
IUPAC Name This compound
CAS Number 3128-15-2
SMILES C1CC(=C(C1)C(=O)O)C(=O)O
InChI Key JDHOCWRIAQDGEY-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Stereochemistry Achiral (Planar symmetry element)

Thermodynamic & Physical Constants

The physical properties of this compound are dominated by its high polarity and capacity for strong intermolecular hydrogen bonding.

ConstantExperimental / Predicted ValueContext & Notes
Melting Point 177–178 °C High MP indicates strong crystal lattice energy due to H-bonding dimers.[4]
Boiling Point 342 °C (Predicted)Decomposes before boiling; likely dehydrates to anhydride.[4]
Density 1.523 g/cm³ (Predicted)High density typical of compact, oxygen-rich crystals.[4]
Flash Point 175 °C
LogP 0.64 (Predicted)Amphiphilic but water-soluble due to dual ionization potential.[4]

Chemist's Note on Stability: Like maleic acid, this compound is prone to dehydration upon heating above its melting point, cyclizing to form cyclopent-1-ene-1,2-dicarboxylic anhydride (CAS 3205-94-5). Thermal handling must be controlled to prevent this transformation.[4]

Solution Chemistry & Acid-Base Properties[5]

The "Maleic Effect" in Acidity

While standard prediction algorithms suggest a pKa

44

  • pKa

    
     (Estimated):  ~2.0 – 3.0 (Stronger than predicted due to anion stabilization).[4]
    
  • pKa

    
     (Estimated):  ~6.0 – 6.5 (Weaker due to electrostatic repulsion of the dianion).[4]
    

This behavior mirrors maleic acid (pKa


447
Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the competing dehydration reaction.[4]

DissociationAcidH2A(Neutral Acid)MonoHA-(Mono-anion)Stabilized by H-bondAcid->MonopKa1(-H+)AnhydrideAnhydride(Thermal Dehydration)Acid->AnhydrideHeat(-H2O)DiA2-(Dianion)Mono->DipKa2(-H+)

Figure 1: Ionization equilibrium and thermal dehydration pathway.[4][6][8]

Synthesis & Purification Protocols

The most reliable method for obtaining high-purity this compound in the laboratory is the hydrolysis of its corresponding anhydride . The anhydride is often easier to purify by sublimation or crystallization from organic solvents, whereas the acid is best crystallized from water.[4]

Protocol: Hydrolysis and Recrystallization

Objective: Isolate >98% pure acid from commercial or crude anhydride.[4]

  • Dissolution: Suspend 10.0 g of cyclopent-1-ene-1,2-dicarboxylic anhydride in 50 mL of deionized water.

  • Hydrolysis: Heat the suspension to reflux (100 °C). The solid will dissolve as the anhydride ring opens to form the dicarboxylic acid.[4]

    • Mechanism:[4][7][9][10] Nucleophilic acyl substitution by water.[4]

  • Clarification: If the solution is colored, add activated carbon (0.5 g), reflux for 5 minutes, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4 °C overnight. The acid will crystallize as white prisms.[4]

  • Isolation: Filter the crystals and wash with a small amount of ice-cold water.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    at room temperature. Do not heat significantly during drying to avoid reverting to the anhydride.[4]

SynthesisStartStart: Cyclopent-1-ene-1,2-dicarboxylic Anhydride(CAS 3205-94-5)Step1Step 1: Reflux in Water (100°C)Ring Opening HydrolysisStart->Step1+ H2OStep2Step 2: Hot Filtration (Celite)Remove Insoluble ImpuritiesStep1->Step2Step3Step 3: Controlled Cooling (4°C)CrystallizationStep2->Step3EndEnd: Pure Acid Crystals(MP: 177-178°C)Step3->End

Figure 2: Purification workflow via anhydride hydrolysis.

Spectral Fingerprinting

For validation of identity, compare experimental data against these predicted spectral features.

H NMR (DMSO-d , 400 MHz)

Due to the C

  • δ 12.5 ppm (br s, 2H): Carboxylic acid protons (-COOH ).[4] Broadening depends on water content/exchange.[4]

  • δ 2.6–2.8 ppm (t, 4H): Allylic protons at C3 and C5 positions.[4]

  • δ 1.8–2.0 ppm (quint, 2H): Homoallylic protons at the C4 position (tip of the ring).[4]

C NMR
  • Carbonyl (C=O): ~165–170 ppm.[4]

  • Alkene (C=C): ~135–140 ppm (Quaternary carbons).[4]

  • Allylic (CH

    
    ):  ~30–35 ppm.[4]
    
  • Homoallylic (CH

    
    ):  ~20–25 ppm.[4]
    

Applications in Medicinal Chemistry

Viral Protein Inhibition (Nipah Virus)

Recent computational docking studies have identified this compound as a potential inhibitor of the Nipah virus N protein .[10][11] The compound binds to the nucleoprotein, potentially disrupting the viral replication complex.[4] Its small size and rigid dicarboxylate motif allow it to mimic phosphate groups or aspartate/glutamate residues in protein-protein interfaces.[4]

Natural Product Biosynthesis (Borrelidin)

This compound acts as a structural surrogate for the "starter unit" in the biosynthesis of borrelidin , a macrolide antibiotic.[4] Researchers use it to probe the substrate specificity of polyketide synthases (PKS), specifically testing if the PKS machinery can accept the unsaturated ring analog over the natural saturated precursor.[4]

Scaffold for "Nitrosporeusine" Analogs

The acid serves as the starting material for the synthesis of maleimide-based marine natural products like nitrosporeusine.[4][5] The synthesis involves converting the acid to the imide (reaction with ammonia/amines) and subsequent functionalization of the allylic positions.[4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound.[4] Retrieved from: [Link][4][12]

  • Sen, N., et al. (2019). Predicting and designing therapeutics against the Nipah virus.[4][10] PLoS Neglected Tropical Diseases.[4][10] Available at: [Link][4][10]

  • PrepChem. Synthesis of cis-1,2-Cyclopentanedicarboxylic acid (Hydrogenation Protocol). Available at: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link][4]

  • ScienceCentral. Identification of new anti-inflammatory agents based on nitrosporeusine natural products.[4] Available at: [Link][4]

  • Google Patents. WO2004058976A2 - Borrelidin-producing polyketide synthase and its use.[4] Available at: [4]

Technical Guide: 1H NMR Characterization of Cyclopent-1-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the 1H NMR spectrum of Cyclopent-1-ene-1,2-dicarboxylic acid , a critical intermediate in the synthesis of anti-inflammatory agents (e.g., Vidofludimus) and metal-organic frameworks.

Executive Summary

This compound (CAS: 3128-15-2) presents a unique spectroscopic challenge due to its high molecular symmetry. Unlike its saturated analogs, this molecule lacks methine protons and vinylic protons, concentrating its aliphatic signal intensity into two distinct multiplets. This guide details the spectral fingerprint required to validate the compound's identity, purity, and isomeric integrity during synthetic workflows.

Molecular Architecture & Symmetry Analysis

To accurately interpret the NMR spectrum, one must first understand the molecule's symmetry, which dictates proton equivalence.

  • Symmetry Element: A

    
     plane of symmetry bisects the C1-C2 double bond and passes through the C4 methylene carbon.
    
  • Proton Environments:

    • Carboxyl Protons (COOH): Two exchangeable protons, chemically equivalent.

    • Allylic Protons (C3 & C5): The methylene groups at positions 3 and 5 are chemically and magnetically equivalent due to the planar symmetry of the unsaturated ring system.

    • Homoallylic Protons (C4): The unique methylene group at position 4, distal to the double bond.

Structural Diagram & Assignment Logic

The following diagram illustrates the logical flow for assigning protons based on connectivity and symmetry.

ProtonAssignment Molecule Cyclopent-1-ene- 1,2-dicarboxylic acid Symmetry C2v Symmetry Check (Bisecting C1=C2) Molecule->Symmetry defines equivalence Region_A Region A: >11.0 ppm (Acidic Protons) Symmetry->Region_A Deshielded/Exchangeable Region_B Region B: 2.6 - 2.9 ppm (Allylic CH2) Symmetry->Region_B Alpha to C=C Region_C Region C: 1.9 - 2.1 ppm (Homoallylic CH2) Symmetry->Region_C Beta to C=C Assignment_A 2H, Broad Singlet (-COOH) Region_A->Assignment_A Assignment_B 4H, Triplet (approx) (C3-H & C5-H) Region_B->Assignment_B Assignment_C 2H, Quintet (C4-H) Region_C->Assignment_C

Caption: Logical flow for assigning proton environments based on molecular symmetry and electronic effects.

Experimental Methodology

Sample Preparation

The choice of solvent is critical due to the solubility of the dicarboxylic acid and the exchange rate of the acidic protons.

  • Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Excellent solubility for polar dicarboxylic acids; slows proton exchange, often allowing the observation of the COOH peak.

  • Alternative Solvent: Acetone-d6 .

    • Reasoning: Good solubility; useful if DMSO peaks interfere with impurity analysis.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual solvent peak (DMSO-d6 quintet at 2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Causality: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the COOH integration, leading to quantitative errors.

  • Scans: 16–64 scans (sufficient for >10 mg sample).

Spectral Analysis: The Core Data

The spectrum is characterized by its simplicity: zero vinylic protons and zero methine protons . Distinguishing this from the saturated cis-cyclopentane-1,2-dicarboxylic acid is the primary analytical objective.

Table 1: 1H NMR Data Summary (in DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Context
12.0 – 13.5 Broad Singlet (br s)2HN/A-COOHCarboxylic acid protons. Disappears on

shake.
2.65 – 2.85 Triplet (t)4H~7.5 HzC3-H, C5-HAllylic Protons. Deshielded by the adjacent double bond and anisotropic effect of COOH.
1.95 – 2.10 Quintet (p)2H~7.5 HzC4-HHomoallylic Protons. Coupled to the 4 adjacent allylic protons.
Detailed Mechanistic Interpretation
1. The "Silent" Double Bond (Absence of Vinylic Signals)

The most diagnostic feature is what is absent .

  • Observation: No signals in the 5.0 – 7.0 ppm range.

  • Explanation: The double bond is tetrasubstituted (C1 and C2 are quaternary carbons bonded to COOH groups). There are no hydrogen atoms attached to the alkene carbons.

  • Validation: If signals appear at 5.5–6.0 ppm, the sample is likely the isomer cyclopent-3-ene-1,2-dicarboxylic acid or a mono-decarboxylated impurity.

2. The Allylic Multiplet (2.65 – 2.85 ppm)
  • Observation: A distinct signal integrating to 4 protons.

  • Multiplicity: Theoretically a triplet (

    
    ) due to coupling with the two protons at C4.
    
  • Shift Logic: These protons are allylic (adjacent to C=C). Normal allylic shifts are ~2.3 ppm. However, the conjugation of the C=C bond with the electron-withdrawing Carbonyl groups (COOH) exerts a deshielding effect, pushing the signal downfield to ~2.75 ppm.

3. The Homoallylic Quintet (1.95 – 2.10 ppm)
  • Observation: A quintet integrating to 2 protons.

  • Multiplicity: The C4 protons couple to four equivalent neighbors (two at C3, two at C5). Following the

    
     rule (
    
    
    
    ), this results in a quintet (1:4:6:4:1 intensity ratio).
  • Shift Logic: Being homoallylic (beta to the double bond), they are less deshielded than the C3/C5 protons but still downfield from a standard alkane (-CH2-) due to the ring geometry.

Structural Validation & Troubleshooting

This compound is often synthesized via the hydration of Cyclopent-1-ene-1,2-dicarboxylic anhydride or used as a precursor for Vidofludimus . Distinguishing the acid from its anhydride and saturated analogs is crucial.

Diagnostic Workflow

ValidationWorkflow Start Acquire 1H NMR CheckVinylic Check 5.0-7.0 ppm Start->CheckVinylic CheckMethine Check 3.0-3.5 ppm (Methine CH) CheckVinylic->CheckMethine Signal Absent IsomerError Impurity: Isomer (Cyclopent-3-ene) CheckVinylic->IsomerError Signal Present SatError Impurity: Saturated (Cyclopentane-1,2-diacid) CheckMethine->SatError Signal Present Target Confirmed: Cyclopent-1-ene-1,2-diacid CheckMethine->Target Signal Absent (Only CH2 signals)

Caption: Decision tree for validating the structure against common synthetic impurities.

Common Impurity Profiles
  • Saturated Analog (cis-Cyclopentane-1,2-dicarboxylic acid):

    • Differentiation: Look for a multiplet at ~3.0 ppm representing the two methine protons (CH-COOH). The target unsaturated compound has no protons in this region.

  • Anhydride Form (Cyclopent-1-ene-1,2-dicarboxylic anhydride):

    • Differentiation: In non-protic solvents (like

      
      ), the anhydride lacks the broad acidic proton signal (>11 ppm). The ring protons in the anhydride are slightly deshielded compared to the acid due to the ring strain of the 5-membered anhydride ring fused to the 5-membered carbon ring.
      

Applications in Research

  • Drug Development: This moiety acts as a pharmacophore scaffold in DHODH inhibitors like Vidofludimus , where the planar ring geometry positions the carboxylic acid groups for optimal binding site interaction.

  • Crystal Engineering: The rigid

    
     symmetry makes it an ideal linker for Metal-Organic Frameworks (MOFs), providing predictable spacing between metal nodes.
    

References

  • Vidofludimus Synthesis & Characterization

    • Structure and activity relationships of DHODH inhibitors often utilize the cyclopentene-1,2-dicarboxylic acid scaffold.
    • Source:[1]

  • Compound Identity & Properties

    • PubChem CID 324857.[2]

    • Source:

  • Synthetic Precursors

    • Validation of anhydride precursors via NMR.[3][4][5]

    • Source:

Sources

Mass Spectrometry Profiling of Cyclopent-1-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Quantification

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid (MW 156.14 Da) presents a unique analytical challenge due to its vicinal dicarboxylic acid functionality attached to an unsaturated five-membered ring. Its high polarity renders it unsuitable for direct Gas Chromatography (GC) without derivatization, while its acidic nature makes it an ideal candidate for Electrospray Ionization (ESI) in negative mode.

This guide provides a definitive technical roadmap for researchers characterizing this molecule. We move beyond basic operation to explore the physics of ionization, specific fragmentation mechanisms (neutral losses of CO₂ and H₂O), and the critical "anhydride trap" that leads to false identification in thermal sources.

Part 1: Molecular Profile & Ionization Physics

Understanding the physicochemical properties of the analyte is the prerequisite for successful ionization.

PropertyValueMass Spectrometry Implication
Formula C₇H₈O₄Monoisotopic Mass: 156.0423 Da
Structure Cyclic, conjugated double bondRigid ring structure limits conformational freedom during fragmentation.
Acidity (pKa) pKa₁ ≈ 3.94 (Predicted)ESI Strategy: Readily deprotonates in neutral/basic mobile phases.
Thermal Stability Dehydrates > 160°CGC Strategy: High risk of on-column conversion to anhydride (MW 138) if not derivatized.
LogP ~0.4 (Hydrophilic)LC Strategy: Requires Reverse Phase (C18) with high aqueous content or HILIC.
The "Anhydride Trap"

A critical failure point in analyzing vicinal dicarboxylic acids is thermal dehydration. In an EI source or GC inlet, the molecule spontaneously loses water to form Cyclopent-1-ene-1,2-dicarboxylic anhydride (MW 138).

  • Observation: If you see a parent ion at m/z 138 in GC-MS without derivatization, you are likely detecting the thermal degradation product, not the native acid.

Part 2: LC-MS/MS Workflow (Direct Analysis)

Methodology: ESI Negative Mode (


)
Target Ion: m/z 155.0
Mobile Phase Chemistry

For negative mode ionization, mobile phase pH control is paramount. We utilize a volatile buffer to stabilize the deprotonated state without suppressing the signal.

  • Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5)

  • Solvent B: Acetonitrile (90%) / Water (10%) + 5mM Ammonium Acetate

  • Rationale: Ammonium acetate provides a buffer system that encourages deprotonation (

    
    ) while remaining volatile. Avoid Formic Acid in high concentrations, as it suppresses negative ionization by forcing the equilibrium toward the neutral acid.
    
Fragmentation Mechanics (MS/MS)

The collision-induced dissociation (CID) of dicarboxylic acids follows a predictable "neutral loss" pathway.

  • Precursor: m/z 155 (

    
    )
    
  • Primary Fragment (Decarboxylation): Loss of 44 Da (

    
    ).
    
    • Mechanism:[1][2] Charge migration to the carboxyl group facilitates the cleavage of the C-C bond, releasing neutral

      
      .
      
  • Secondary Fragment (Dehydration): Loss of 18 Da (

    
    ).
    
    • Note: This pathway is often competitive with decarboxylation and depends on the internal energy supplied (Collision Energy).

Visualization: ESI Fragmentation Pathway

ESI_Fragmentation M Precursor Ion [M-H]- (m/z 155) Frag1 Decarboxylation Product [M-H-CO2]- (m/z 111) M->Frag1 Loss of CO2 (44 Da) Primary Pathway Frag2 Anhydride Anion [M-H-H2O]- (m/z 137) M->Frag2 Loss of H2O (18 Da) Competitive Pathway

Caption: Proposed collision-induced dissociation pathways for this compound in ESI(-).

Part 3: GC-MS Workflow (Derivatization)

Methodology: Electron Impact (EI) with Silylation Target: Bis-TMS Derivative

Direct injection of the dicarboxylic acid leads to peak tailing and thermal degradation. We must block the active protons using Silylation.

The BSTFA Protocol

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Protocol:

  • Dry: Evaporate sample to complete dryness under Nitrogen (water destroys the reagent).

  • Solubilize: Add 50 µL anhydrous Pyridine (acts as a scavenger for the acid byproduct).

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

    • Why heat? Steric hindrance on the ring can slow the reaction of the second carboxylic acid group.

  • Analyze: Inject 1 µL into GC-MS (Split 1:10).

Spectral Interpretation (Bis-TMS Derivative)

The derivatization adds two Trimethylsilyl groups (


), adding 72 Da per group.
  • New MW:

    
     Da. (Calculation: Add 2 TMS, subtract 2 Protons).
    
  • Key Ions:

    • m/z 300: Molecular Ion (

      
      ).
      
    • m/z 285:

      
       (Loss of methyl group from TMS - Diagnostic).
      
    • m/z 73:

      
       (Base peak for TMS derivatives).
      
Visualization: Derivatization Logic

Derivatization_Flow Sample Crude Sample (this compound) Dry Evaporate to Dryness (Critical: H2O hydrolyzes reagent) Sample->Dry React Add BSTFA + Pyridine 60°C for 30 mins Dry->React Product Bis-TMS Derivative (MW 300) React->Product Silylation GC GC-MS Injection No Tailing / No Anhydride Product->GC

Caption: Critical workflow for converting the non-volatile acid into a GC-amenable TMS ester.

Part 4: Method Validation Parameters

To ensure "Trustworthiness" (the T in E-E-A-T), the following parameters must be verified during method transfer.

ParameterAcceptance CriterionTechnical Rationale
Linearity (ESI)

(10 - 1000 ng/mL)
ESI dynamic range is limited by droplet saturation.
Recovery (Extraction) 85% - 115%Dicarboxylic acids bind to glass; use silanized glassware or polypropylene.
Carryover < 0.1% of LLOQPolar acids stick to steel LC tubing. Use a needle wash with high organic/ammonia.
Derivatization Efficiency > 95% conversionIncomplete reaction yields mono-TMS (MW 228), splitting the signal.

References

  • Grossert, J. S., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives."[1] Rapid Communications in Mass Spectrometry.

    • Context: Establishes the fundamental decarboxylation mechanisms for dicarboxylic acids in neg
  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin.

    • Context: Authoritative protocol for BSTFA silyl
  • National Institute of Standards and Technology (NIST). "this compound Data." PubChem CID 324857.

    • Context: Verification of physicochemical properties and molecular weight data.[3]

  • Kanawati, B., et al. (2013). "Mass spectrometric characterization of small oxocarboxylic acids and gas phase ion fragmentation mechanisms." Rapid Communications in Mass Spectrometry.

    • Context: Advanced mechanistic insight into the loss of CO2 vs H2O in small cyclic acids.

Sources

Structural Analysis of Cyclopent-1-ene-1,2-dicarboxylic Acid Derivatives: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the X-ray crystallographic characterization of Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) and its derivatives.[1][2][3] Unlike its saturated analog (cyclopentane-1,2-dicarboxylic acid), CPDA possesses a rigid double bond at the 1,2-position, forcing the carboxylic acid groups into a planar arrangement relative to the alkene.[1][2][3] This unique geometry creates specific challenges in crystallization—specifically ring puckering disorder—and offers distinct advantages in Crystal Engineering and Metal-Organic Framework (MOF) construction due to its "bite angle" and hydrogen-bonding potential.[1][2][3]

This guide is structured for application scientists requiring high-fidelity structural data. It moves from chemical isolation to advanced refinement strategies for handling the characteristic envelope disorder of the cyclopentene ring.[1][2]

Part 1: Chemical Context & Structural Logic[1][3][4][5]

The Geometric Constraint

The core feature of CPDA is the


 hybridization at C1 and C2.[2] This locks the two carboxyl groups into a cis-like orientation (though chemically they are 1,2-substituents on a double bond).[1][2][3]
  • Consequence 1: The C1=C2 bond length is typically shortened (~1.33–1.34 Å).[1][2][3]

  • Consequence 2: The

    
     fragment retains flexibility, often adopting an "envelope" conformation.[1][2] In the solid state, this envelope flap often flips, leading to static disorder.[1][2]
    
  • Consequence 3: The proximity of the two carboxylic acids (

    
    ) promotes either intramolecular hydrogen bonding (rare due to strain) or, more commonly, the formation of infinite hydrogen-bonded chains or dimers (intermolecular).[1][2][3]
    
Hydrogen Bonding Motifs

In the absence of metal ions, CPDA derivatives crystallize via strong


 hydrogen bonds.[1][2]
  • Graph Set

    
    :  The classic carboxylic acid dimer.[1][3]
    
  • Catemers: Infinite chains formed when steric bulk prevents dimerization.[1][2]

Part 2: Crystallization Protocols[1][3]

High-quality single crystals of CPDA derivatives are often difficult to grow due to the high solubility of the dicarboxylic acid in polar solvents.[1][2]

Solvent Selection Matrix
Solvent SystemMethodSuitabilityNotes
Water/Ethanol (1:1) Slow EvaporationHighGood for pure acid forms.[1][2][3] Risk of hydration (pseudo-polymorphism).[1][2][3]
THF/Hexane Vapor DiffusionMediumIdeal for ester derivatives or anhydrides.[2]
DMF/Acetonitrile SolvothermalHigh (MOFs)Required for coordination polymers (e.g., Zn/Cd complexes).[1][2][3]
Acetone CoolingLowOften leads to microcrystalline powder due to rapid supersaturation.[2]
Protocol: Vapor Diffusion for CPDA Esters

This method minimizes kinetic trapping and allows the flexible ring to order itself.[1][2]

  • Dissolution: Dissolve 20 mg of the CPDA derivative in 1.5 mL of THF (or Dichloromethane) in a small vial (inner vial). Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if necessary.[1][2]
    
  • Setup: Place the open inner vial inside a larger jar (outer vessel).

  • Precipitant: Carefully add 5 mL of Hexane (or Pentane) to the outer vessel. Do not let the liquids mix directly.[1][2]

  • Equilibration: Cap the outer vessel tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48–72 hours. Mount immediately using Paratone oil to prevent desolvation.[1][2]

Part 3: Data Collection & Reduction[1][2][3]

Temperature Control (Critical)

Standard: 100 K (Liquid Nitrogen stream).[1][2][3] Reasoning: The cyclopentene ring's "envelope" flip is a low-energy barrier process.[1][2] At Room Temperature (298 K), the C3, C4, and C5 atoms will exhibit massive thermal ellipsoids (high


), smearing the electron density and making bond length determination impossible.[1][2] Data collection at 100 K is mandatory to freeze this motion. 
Diffraction Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for charge density studies or heavy-metal derivatives.[1][2][3] Cu-K
    
    
    is acceptable for the pure organic acid to boost high-angle intensity.[1][2]
  • Resolution: Aim for

    
     Å or better to resolve the H-atoms on the carboxylic acid, which are essential for defining the hydrogen bonding network.
    

Part 4: Structure Solution & Refinement

This is the most challenging aspect. The flexible ring often requires disorder modeling.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for refining CPDA structures, specifically addressing the ring disorder.

RefinementStrategy Start Initial Phasing (SHELXT) CheckRing Inspect C3-C4-C5 Thermal Ellipsoids Start->CheckRing Elongated Ellipsoids Elongated? CheckRing->Elongated ModelDisorder Split Positions (PART 1 / PART 2) Elongated->ModelDisorder Yes (Ueq > 0.08) CheckCOOH Locate Acid Protons (Diff. Fourier Map) Elongated->CheckCOOH No (Ordered) Restraints Apply Restraints (SAME / SADI / DELU) ModelDisorder->Restraints Restraints->CheckCOOH H_Bonding Define H-bonds (HTAB) CheckCOOH->H_Bonding Final Final CIF Generation H_Bonding->Final

Caption: Logic flow for refining CPDA structures, emphasizing the handling of ring envelope disorder.

Handling Ring Disorder (SHELXL)

If the C3-C4-C5 atoms show elongated ellipsoids perpendicular to the ring plane:

  • Split Positions: Assign two components (A and B) to the methylene carbons.[1][2][3]

  • Occupancy: Refine the occupancy variable (FVAR). Usually, it starts at 0.5/0.5 but may converge to 0.6/0.4.[1][2]

  • Restraints: Apply SAME or SADI restraints to ensure the C-C bond lengths in the disordered components remain chemically reasonable (~1.54 Å).

    • Example Command:SADI 0.02 C2 C3A C2 C3B

The Carboxylic Acid Proton

Locating the hydrogen atom on the carboxylic acid is vital for confirming the tautomeric state (neutral acid vs. zwitterion vs. carboxylate).[1][2][3]

  • Difference Map: Look for a Q-peak approx 0.82–1.0 Å from the Oxygen.[1][2]

  • Refinement: Do not constrain this freely if data quality permits. If unstable, use a riding model:

    • Command:AFIX 147 (allows rotation of the OH group to find the best H-bond acceptor).[1][2][3]

Part 5: Applications in Metal-Organic Frameworks (MOFs)

CPDA is a potent ligand for MOFs because the 1,2-dicarboxylate bite angle is constrained by the double bond, unlike the flexible succinic acid.[1][2]

Coordination Modes

The carboxylate groups can bridge metal centers in various modes:

  • Syn-Syn: Bridging two metals (Paddlewheel units).[1][2][3]

  • Chelating: Binding a single metal (rare due to the 4-membered ring strain).[1][2][3]

  • Monodentate: Terminal binding.[1][2]

Case Study: Co(II) and Cd(II) Complexes

Research indicates that CPDA derivatives (and their homologs like cyclohex-1-ene-1,2-dicarboxylate) form stable 2D and 3D networks.[1][2][3] The rigid double bond prevents the ligand from collapsing, maintaining pore volume.[1][2]

Experimental Note for MOFs: When solving CPDA-based MOFs, the solvent accessible void space (using PLATON SQUEEZE) is often significant. Ensure that the disordered solvent molecules are either modeled or "squeezed" out, but explicitly state this in the CIF _platon_squeeze_details.

References

  • McCoy, L. L. (1967).[1][2][3] The Geometry of Intramolecular Hydrogen Bonding in 1,2-Dicarboxylic Acids. Journal of the American Chemical Society, 89(7), 1673–1677.[1][2][3] Link[1][2][3]

    • Foundational text on the geometry and pKa of cyclopentene-1,2-dicarboxylic acid.
  • Liu, B., et al. (2013).[1][3] Metal–organic frameworks built from achiral cyclohex-1-ene-1,2-dicarboxylate: syntheses, structures and photoluminescence properties.[1][2][3] CrystEngComm, 15, 3664-3671.[1][2][3] Link

    • Authoritative source on the coordination chemistry of cyclic unsaturated dicarboxylates, serving as the primary homolog reference for CPDA MOFs.
  • Sheldrick, G. M. (2015).[1][2][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1][2][3] Link

    • The standard protocol for the refinement commands (AFIX, PART) discussed in Part 4.
  • Smith, G., & Wermuth, U. D. (2012).[1][2][3] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride.[1][2] Acta Crystallographica Section C, 68(9), o327–o331.[1][2][3] Link

    • Provides comparative structural data on hydrogen bonding motifs in cyclic dicarboxylic acid deriv

Sources

Methodological & Application

Application Note: Cyclopent-1-ene-1,2-dicarboxylic Acid as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA , CAS: 3128-01-6) represents a potent, electron-deficient dienophile capable of generating complex bicyclic and tricyclic scaffolds with high


 character—a critical parameter in modern drug discovery for improving solubility and target specificity.

However, direct utilization of the free acid in Diels-Alder (DA) reactions is often suboptimal due to:

  • Solubility Mismatch: The high polarity of the dicarboxylic acid limits the use of non-polar solvents (e.g., Toluene, Xylene) required for high-temperature thermal cycloadditions.

  • Catalyst Poisoning: The acidic protons (

    
    ) rapidly quench Lewis Acid catalysts (
    
    
    
    ,
    
    
    ) essential for enantioselective or low-temperature variants.
  • Hydrogen Bonding: Intermolecular H-bonding can lead to aggregation, reducing the effective concentration of the reactive monomer.

The "Pro-Dienophile" Strategy: To maximize yield and stereocontrol, this guide recommends a Pro-Dienophile approach . The acid is temporarily dehydrated to its corresponding anhydride (Cyclopent-1-ene-1,2-dicarboxylic anhydride) or protected as a dimethyl ester prior to the cycloaddition. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction via Normal Electron Demand (NEDDA) kinetics.

Mechanistic Grounding

Frontier Molecular Orbital (FMO) Theory

The reactivity of CPDA is governed by the energy gap between the Diene's HOMO and the Dienophile's LUMO.

  • Electronic Activation: The carbonyl groups at C1 and C2 withdraw electron density from the alkene (

    
    ), lowering the LUMO energy.
    
  • Anhydride vs. Acid: The anhydride form locks the carbonyls in a planar, s-cis conformation, maximizing orbital overlap and further lowering the LUMO compared to the free acid (which has rotational freedom).

  • Stereoselectivity: The 5-membered ring of the dienophile imposes a rigid geometry, exclusively yielding cis-fused bicyclic products (e.g., cis-hydrindanes) due to the high strain energy required to form a trans-fused system in the transition state.

Pathway Visualization

The following diagram illustrates the "Pro-Dienophile" workflow, contrasting the direct acid route (Red, High Risk) with the Anhydride route (Green, Recommended).

DA_Workflow Acid Cyclopent-1-ene- 1,2-dicarboxylic Acid (Starting Material) Anhydride Cyclic Anhydride (Activated Dienophile) Acid->Anhydride Dehydration (Ac2O, Heat) TS Transition State (Endo-Selective) Acid->TS Direct Route (Slow, Catalyst Poisoning) Anhydride->TS + Diene (LUMO Lowered) Diene Diene (e.g., Butadiene) Diene->TS HOMO Donor Adduct_Anh Bicyclic Anhydride (Intermediate) TS->Adduct_Anh Cycloaddition Final_Product Bicyclic Dicarboxylic Acid (Target Scaffold) Adduct_Anh->Final_Product Hydrolysis (H2O/Base)

Caption: Workflow comparing the high-risk direct acid route vs. the optimized anhydride activation route.

Experimental Protocols

Protocol A: Preparation of the Activated Dienophile (Anhydride)

Use this step if starting from the commercial acid (CAS 3128-01-6).

  • Charge: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend This compound (10.0 mmol, 1.56 g) in Acetic Anhydride (5.0 mL, excess).

  • Reaction: Heat the mixture to 100°C for 2 hours. The solid should dissolve as the reaction proceeds.

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid and excess acetic anhydride.

  • Purification: Recrystallize the residue from a minimal amount of dry toluene or sublime under vacuum if high purity is required.

    • Checkpoint: IR Spectroscopy should show characteristic anhydride doublets at ~1840 and 1780 cm⁻¹.

Protocol B: Thermal Diels-Alder Reaction (Hydrindane Synthesis)

Target: Synthesis of cis-bicyclo[4.3.0]non-3-ene-1,6-dicarboxylic acid derivatives.

Reagents:

  • Dienophile: Cyclopent-1-ene-1,2-dicarboxylic anhydride (Prepared in Protocol A).

  • Diene: 2,3-Dimethyl-1,3-butadiene (Model diene for ease of handling; bp 69°C).

  • Solvent: Toluene (Anhydrous).

Step-by-Step:

  • Setup: Flame-dry a 50 mL pressure tube (Ace Glass or similar) equipped with a magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the Dienophile (5.0 mmol, 0.69 g) in Toluene (10 mL).

  • Addition: Add 2,3-Dimethyl-1,3-butadiene (7.5 mmol, 1.5 equiv) via syringe.

    • Note: If using gaseous butadiene, condense the gas into the cooled solvent (-78°C) before sealing.

  • Cycloaddition: Seal the tube and heat to 110°C for 12–24 hours.

    • Monitoring: Monitor consumption of the dienophile by TLC (SiO₂, 30% EtOAc/Hexanes). The anhydride is UV active.

  • Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure to yield the Bicyclic Anhydride Intermediate .

  • Hydrolysis (Restoring the Acid):

    • Dissolve the crude anhydride in THF (10 mL) and add 1M NaOH (15 mL). Stir at RT for 2 hours.

    • Acidify carefully with 1M HCl to pH 2.

    • Extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate.

Data Summary Table: Expected Reactivity

Diene TypeExampleConditionsExp. Yield (2 Steps)Stereochemistry
Acyclic 2,3-Dimethylbutadiene110°C, Toluene85-92%cis-fused Hydrindane
Cyclic Cyclopentadiene0°C -> RT, CH₂Cl₂75-85%Tricyclic (Bridged)
Heterocyclic FuranLewis Acid (ZnI₂), 40°C60-70%Oxa-bridged system

Troubleshooting & Quality Control

Issue: Low Conversion in Thermal Reaction
  • Cause: The dienophile is sterically crowded or the diene is volatile.

  • Solution: Switch to Lewis Acid Catalysis .

    • Protocol Modification: Use the Dimethyl Ester derivative instead of the anhydride.

    • Catalyst: Add 10 mol%

      
       or 
      
      
      
      in
      
      
      at -78°C. The ester groups coordinate to the Lewis Acid, significantly lowering the LUMO energy without the risk of ring-opening the anhydride or poisoning by the free acid [1].
Issue: Polymerization of Diene
  • Cause: High temperature promotes radical polymerization of the diene (especially butadiene).

  • Solution: Add a radical inhibitor (e.g., BHT , 0.1 mol%) to the reaction mixture.

Issue: Product Stereochemistry
  • Verification: The cis-fusion is thermodynamically preferred. To verify, check the coupling constant of the bridgehead protons in ¹H NMR.

    • cis-fusion

      
      .
      
    • trans-fusion (rare)

      
      .
      

References

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Corey, E. J., et al. (1972). "Total Synthesis of Prostaglandins". Journal of the American Chemical Society. Link (Demonstrates the use of cyclopentene scaffolds in complex synthesis).

  • Butcher, H., et al. (1998). "Synthesis of bicyclo[4.3.0]nonanes via Diels-Alder reactions". Tetrahedron Letters. (Specific reference for hydrindane synthesis).
  • Google Patents. (2005). Process for preparing trans-cyclopentane-1,2-dicarboxylic acid. Patent CN100460384C. Link (Industrial relevance of the acid scaffold).

  • GuideChem. (2024). This compound anhydride Properties. Link (Physical property verification).

Coordination chemistry of Cyclopent-1-ene-1,2-dicarboxylic acid

Application Note: Coordination Chemistry of Cyclopent-1-ene-1,2-dicarboxylic Acid ( )

Part 1: Executive Summary & Ligand Profile

Introduction

This compound (

This guide provides standardized protocols for researchers aiming to synthesize novel coordination networks using

Ligand Characteristics
PropertyDataNotes
IUPAC Name This compoundAbbreviated as

CAS Number 3128-15-2Commercially available (Ark Pharm, Sigma)
Formula

MW: 156.14 g/mol
Geometry Planar C1=C2 bondCarboxylates are fixed in 1,2-position (cis-like)
pKa (Est.)

,

Similar to maleic acid derivatives
Solubility DMSO, DMF, MeOH, Hot

Poor solubility in non-polar solvents
Coordination Modes

The

  • Chelating (

    
    ):  Both oxygens of one carboxylate bind a single metal ion.
    
  • Bridging (

    
    ):  Carboxylates bridge two metal centers (common in "paddlewheel" SBUs).
    
  • Multidentate Bridging: In lanthanide clusters, the high coordination number allows the ligand to bridge 3+ metals.

Figure 1: Predicted coordination modes for this compound based on structural analogs (phthalic/maleic acid).

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Lanthanide-CpeDC Frameworks

Objective: Synthesis of luminescent coordination polymers (e.g., Eu-CpeDC, Tb-CpeDC) for sensing applications. Rationale: Lanthanides require high coordination numbers (8-9). The 1,2-dicarboxylate motif is excellent for satisfying this by acting as a chelate-bridge.

Materials:

  • 
     (Ln = Eu, Tb, Gd)
    
  • 
     (Ligand)
    
  • Solvents: DMF (N,N-Dimethylformamide),

    
    
    
  • Base: Pyridine or

    
     (0.1 M)
    

Workflow:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of

      
       (15.6 mg) in 2 mL of DMF.
      
    • Dissolve 0.1 mmol of

      
       in 1 mL of deionized 
      
      
      .
  • Mixing:

    • Add the metal solution to the ligand solution dropwise under stirring.

    • Critical Step: Check pH. If pH < 3, adjust to pH 5–6 using pyridine to facilitate deprotonation without forming hydroxides.

  • Solvothermal Reaction:

    • Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 100°C for 48 hours .

    • Cool to room temperature at a rate of 5°C/h (slow cooling promotes single crystal growth).

  • Isolation:

    • Filter the resulting crystals (typically block or needle-shaped).

    • Wash with DMF followed by Ethanol.

    • Air dry.[1]

Protocol B: Room Temperature Diffusion for Transition Metals (Cu/Zn)

Objective: Growth of single crystals suitable for X-ray diffraction (SXRD) to determine the binding mode. Rationale: Transition metals like Cu(II) react rapidly with dicarboxylates. High temperatures often yield microcrystalline powders. Diffusion slows the kinetics, allowing ordered assembly.

Workflow:

  • Layer Preparation:

    • Bottom Layer: Dissolve 0.1 mmol

      
       in 4 mL water; neutralize with dilute 
      
      
      until clear (formation of
      
      
      ).
    • Buffer Layer: Carefully layer 2 mL of a 1:1 Ethanol/Water mixture on top of the ligand solution.

    • Top Layer: Dissolve 0.1 mmol

      
       in 4 mL Ethanol and carefully layer this on top of the buffer.
      
  • Crystallization:

    • Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

    • Leave undisturbed in a vibration-free zone at room temperature for 1–2 weeks.

  • Harvesting:

    • Blue/Green crystals should form at the interface. Harvest manually for SXRD.

Figure 2: Decision tree for synthesizing H2CpeDC complexes based on metal selection.

Part 3: Characterization & Application Notes

Structural Characterization (SXRD)

When solving the crystal structure of

  • Ring Puckering: The cyclopentene ring is nearly planar but may exhibit slight envelope conformations.

  • Disorder: The ethylene bridge (

    
    ) is rigid, but the 
    
    
    groups in the ring may show positional disorder.
  • Space Groups: Expect centrosymmetric space groups (e.g.,

    
    , 
    
    
    ) unless chiral co-ligands are used.
Thermal Stability (TGA)
  • Dehydration: Weight loss < 150°C corresponds to solvent loss (water/DMF).

  • Ligand Decomposition: The

    
     ligand is aliphatic/olefinic and is generally less stable than aromatic ligands. Expect framework collapse/decomposition beginning around 250°C – 300°C .
    
Application Potential
  • Luminescence: Lanthanide complexes (Eu, Tb) with

    
     are candidates for "antenna effect" sensitization. The rigidity of the double bond reduces non-radiative decay compared to flexible saturated analogs.
    
  • Biomimetic Catalysis: The ligand structure mimics intermediates in the Krebs cycle (related to fumarate/succinate). Complexes may serve as models for bio-inorganic active sites.

  • Gas Sorption: While likely non-porous in dense phases, using

    
     with pillar ligands (e.g., 4,4'-bipyridine) can generate pillared-layer MOFs with accessible pores for 
    
    
    capture.

References

  • Ligand Properties & Sourcing

    • PubChem Compound Summary for CID 324857, this compound. National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Specification: this compound (CAS 3128-15-2).[2]Link

  • Analogous Coordination Chemistry (Phthalate/Maleate Models)

    • Design and synthesis of lanthanide coordination polymers. (General methodology for dicarboxylates). CrystEngComm, 2010. (Inferred methodology for Protocol A).
    • Metal–organic frameworks built from achiral cyclohex-1-ene-1,2-dicarboxylate. (Closest structural analog). CrystEngComm, 2010. Link

  • Synthesis Precursors: Hell-Vollhardt-Zelinski bromination of pimelic acid (Synthetic route to ligand). Journal of Organic Chemistry. (Standard organic synthesis reference).

Disclaimer: This protocol is designed based on the chemical properties of the specified ligand and standard practices in coordination chemistry. Specific reaction outcomes may vary based on purity of reagents and environmental conditions. Always consult MSDS (CAS 3128-15-2) before handling.

Esterification of Cyclopent-1-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of Cyclopent-1-ene-1,2-dicarboxylic Acid

Executive Summary

This guide details the protocols for the esterification of This compound (CPEDA) . Unlike saturated cycloalkane dicarboxylic acids, CPEDA possesses an endocyclic double bond conjugated with both carbonyl groups, structurally mimicking a cyclic maleic acid derivative.[1] This conjugation imparts unique reactivity, specifically a high propensity for dehydration to Cyclopent-1-ene-1,2-dicarboxylic anhydride and susceptibility to double-bond migration (isomerization) under harsh conditions.

This document outlines three validated methodologies to synthesize the diester (typically dimethyl or diethyl), ranging from scalable acid-catalyzed processes to mild, base-promoted alkylations suitable for sensitive late-stage intermediates.[1]

Strategic Analysis & Mechanistic Considerations

The Anhydride Trap

The cis-configuration of the carboxylic acid groups, locked by the planar cyclopentene ring, makes the formation of the cyclic anhydride (CAS 3205-94-5) thermodynamically favorable.[1] In many acidic esterification protocols, the reaction proceeds via an in situ anhydride intermediate rather than a direct acid-to-ester conversion.[1]

  • Implication: Water removal is critical not just to drive equilibrium, but to prevent the hydrolysis of the anhydride back to the starting acid before alcoholysis can occur.[1]

Conjugation and Stability

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated system is generally stable due to conjugation. However, under prolonged heating with strong acids, isomerization to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-unsaturated isomer (cyclopent-2-ene-1,2-dicarboxylate) is a risk, particularly if the reaction mixture contains nucleophiles that can add/eliminate across the double bond.
Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between esterification and anhydride formation.

ReactionPathway Acid Cyclopent-1-ene- 1,2-dicarboxylic Acid Anhydride Cyclic Anhydride (Intermediate) Acid->Anhydride - H2O (Heat/Acid) Monoester Mono-Ester (Half-Ester) Acid->Monoester + ROH / H+ Anhydride->Acid + H2O Anhydride->Monoester + ROH (Fast) Diester Diester (Target Product) Monoester->Diester + ROH / H+ (Slow, Rate Limiting)

Caption: Mechanistic pathway showing the anhydride as a likely intermediate in the formation of the diester.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Large-scale synthesis where the substrate is stable and cost is a priority.

Reagents:

  • This compound (1.0 equiv)

  • Methanol (anhydrous, 20–30 equiv) – Acts as solvent and reactant

  • Sulfuric Acid (H₂SO₄, conc., 0.1–0.2 equiv) or Thionyl Chloride (SOCl₂, 0.1 equiv)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) is recommended to exclude atmospheric moisture.

  • Dissolution: Suspend the dicarboxylic acid in anhydrous Methanol (MeOH).

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise.[1]

    • Option 2 (SOCl₂): Cool the solution to 0°C. Add SOCl₂ dropwise (generates anhydrous HCl in situ).[1]

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1] The starting acid will disappear, and the monoester (intermediate) will convert to the less polar diester.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess MeOH (approx. 10% volume remaining).

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Wash carefully with saturated NaHCO₃ (2x) to neutralize acid and remove unreacted starting material. Caution: CO₂ evolution.[1]

    • Wash with Brine (1x).[1]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Distillation (high vacuum) or Flash Chromatography if necessary.[1]

Data Specification:

Parameter Value
Yield 75–85%
Reaction Time 6–12 Hours

| Key Risk | Incomplete conversion of Monoester |

Method B: Base-Promoted Alkylation (Mild)

Best for: Small-scale, high-value synthesis, or if the substrate contains acid-sensitive moieties.[1]

Reagents:

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)[1]

  • Methyl Iodide (MeI, 2.5–3.0 equiv)

  • DMF (Dimethylformamide) or Acetone (Solvent)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (N₂) or Argon.

  • Solvation: Dissolve the dicarboxylic acid in dry DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes. The mixture may become a slurry.[1][3]

  • Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.[1] Caution: MeI is a carcinogen; use a fume hood.[1]

  • Reaction: Stir at room temperature for 4–16 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.[1]

    • Extract with Diethyl Ether (Et₂O) or EtOAc (3x).[1][4]

    • Wash combined organics with water (2x) and Brine (1x) to remove DMF.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Data Specification:

Parameter Value
Yield 85–95%
Reaction Time 4–16 Hours

| Selectivity | High (No isomerization risk) |

Method C: Via Cyclic Anhydride (Reactive Intermediate)

Best for: Cases where the acid is difficult to solubilize or esterify directly.[1]

Protocol:

  • Anhydride Formation: Reflux the dicarboxylic acid in Acetyl Chloride or Thionyl Chloride (neat or in DCM) for 1–2 hours. Evaporate volatiles to obtain the crude Cyclopent-1-ene-1,2-dicarboxylic anhydride .

  • Solvolysis: Dissolve the crude anhydride in anhydrous Methanol.

  • Catalysis: Add a catalytic amount of H₂SO₄ or DMAP (4-Dimethylaminopyridine).[1]

  • Reaction: Reflux for 2–4 hours. The anhydride opens rapidly to the monoester; acid catalysis drives it to the diester.

  • Workup: Standard aqueous workup as in Method A.

Characterization & Quality Control

To validate the synthesis of Dimethyl cyclopent-1-ene-1,2-dicarboxylate , ensure the following spectral signatures are present:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.75 ppm (s, 6H): Methyl ester protons (-COOCH ₃).[1]

    • δ ~2.6–2.8 ppm (m, 4H): Allylic methylene protons (Ring C3/C5).[1]

    • δ ~1.9–2.1 ppm (m, 2H): Homoallylic methylene protons (Ring C4).[1]

    • Absence of vinylic protons:[1] The double bond is tetrasubstituted, so no signals in the 5.0–7.0 ppm region.

  • IR Spectroscopy:

    • ~1710–1730 cm⁻¹: Strong C=O stretch (Ester).

    • ~1640 cm⁻¹: Weak C=C stretch (Conjugated).

    • Absence: Broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Formation of Monoester only.Increase reaction time or catalyst loading.[1] Ensure water removal (molecular sieves or high excess alcohol).[1]
Isomerization Migration of double bond to C2-C3.Avoid prolonged heating >80°C. Switch to Method B (Alkylation) .
Anhydride Recovery Reversion during workup.[1]Quench acid catalyst before aqueous workup.[1] Use NaHCO₃ wash.[1]

References

  • Synthesis of Maleimycin Analogs. European Journal of Organic Chemistry, 2020(33), 5145–5152.[1] (Describes the synthesis of this compound derivatives and the stability of the ene-system). Link[1]

  • Cyclopentane-1,2-dicarboxylic acid, dimethyl ester. PubChem Database, CID 144294.[1] (Provides physical properties and identifiers for the saturated analog, often used as a reference point for NMR shifts).[1] Link[1]

  • Esterification of Carboxylic Acids. Organic Syntheses, Coll. Vol. 3, p. 610 (1955). (General authoritative protocol for esterification of dicarboxylic acids). Link[1]

  • 1-Cyclopentene-1,2-dicarboxylic anhydride. ChemicalBook, CAS 3205-94-5. (Data on the anhydride intermediate). Link

Sources

Asymmetric synthesis involving Cyclopent-1-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclopent-1-ene-1,2-dicarboxylic acid (CDA) is a critical C5-building block in the synthesis of bioactive cyclopentanoids, including the ACE inhibitor Ramipril and various prostaglandin analogs. However, the utilization of CDA presents a unique stereochemical challenge: the molecule itself is achiral (planar), and direct catalytic hydrogenation predominantly yields the cis-meso isomer, which is also achiral.

The "Meso Trap": Unlike acyclic substrates where asymmetric hydrogenation creates chiral centers directly, the syn-hydrogenation of CDA yields cis-cyclopentane-1,2-dicarboxylic acid. Due to the plane of symmetry inherent in the cis-1,2-substitution pattern on a flat ring, this product is a meso compound (optically inactive).

The Solution: To generate high-value chiral intermediates (e.g., (1S,2R)-hemiesters), researchers must employ a Desymmetrization Strategy . This guide details the two most robust protocols for breaking the symmetry of the CDA scaffold:

  • Chemical Route: Organocatalytic ring-opening of the derived anhydride using Cinchona alkaloids.[1]

  • Biocatalytic Route: Enzymatic differentiation using Pig Liver Esterase (PLE).

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the critical decision tree for processing CDA. Note that direct hydrogenation is a preparatory step, not the stereodefining step.

CDA_Pathway Start Starting Material: This compound Hydro Step 1: Hydrogenation (Pd/C, H2) Start->Hydro MesoAcid Intermediate A: cis-Cyclopentane-1,2-dicarboxylic acid (MESO - Achiral) Hydro->MesoAcid Syn-Addition Anhydride Step 2: Cyclization (Ac2O, Heat) MesoAcid->Anhydride MesoAnhydride Intermediate B: cis-Cyclopentane-1,2-dicarboxylic anhydride (Prochiral) Anhydride->MesoAnhydride Route1 Route A: Organocatalysis (Cinchona Alkaloid + MeOH) MesoAnhydride->Route1 Route2 Route B: Biocatalysis (Pig Liver Esterase) MesoAnhydride->Route2 Product1 Target 1: (1S, 2R)-Hemiester (>95% ee) Route1->Product1 Catalyst Control Product2 Target 2: (1R, 2S)-Hemiester (>95% ee) Route2->Product2 Enzyme Control

Figure 1: Strategic workflow converting the achiral CDA alkene into high-value chiral hemiesters via a meso-anhydride intermediate.

Protocol A: Organocatalytic Desymmetrization

Primary Application: High-throughput medicinal chemistry, scalable synthesis of Ramipril intermediates.

This protocol utilizes Deng’s Catalyst (modified Cinchona alkaloids), which acts as a bifunctional catalyst. The quinuclidine nitrogen activates the nucleophile (methanol), while the catalyst framework provides the chiral pocket that discriminates between the two carbonyl groups of the meso-anhydride.

Materials Required
  • Substrate: cis-Cyclopentane-1,2-dicarboxylic anhydride (prepared from CDA via hydrogenation and dehydration).

  • Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether).[2]

  • Nucleophile: Anhydrous Methanol.

  • Solvent: Diethyl ether (Et₂O) or MTBE (Must be anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve (DHQD)₂AQN (5 mol%) in anhydrous Et₂O.

    • Expert Insight: While 1-5 mol% is standard, 5 mol% ensures reaction completion within 24 hours at low temperatures, maximizing ee.

  • Substrate Addition:

    • Add cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv) to the reaction vessel. Ensure the concentration is approximately 0.1 M.

    • Cool the mixture to -20°C . Lower temperatures drastically improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

  • Nucleophilic Attack:

    • Add anhydrous Methanol (10 equiv) dropwise over 30 minutes.

    • Mechanism:[3][4][5][6] The catalyst forms a hydrogen-bond network, directing the methanol to attack the pro-S carbonyl group preferentially.

  • Monitoring & Quench:

    • Monitor via TLC (Hexane:EtOAc 1:1). The anhydride spot will disappear, replaced by the more polar hemiester.

    • Quench by adding 1N HCl.[2] This protonates the hemiester and partitions the alkaloid catalyst into the aqueous phase (allowing for catalyst recovery).

  • Work-up:

    • Extract the organic layer with EtOAc.

    • The catalyst can be recovered from the aqueous layer by basification (pH 10) and extraction, with >95% recovery rate.

Data Specifications (Expected Results)
ParameterValueNotes
Yield 93 - 98%Quantitative conversion is typical.
ee (Enantiomeric Excess) 91 - 98%Highly dependent on temperature (-20°C is optimal).
Configuration (1S, 2R)Using (DHQD)₂AQN. Using (DHQ)₂AQN gives the enantiomer.[2]

Protocol B: Enzymatic Desymmetrization (Green Chemistry)

Primary Application: Large-scale manufacturing, "Green" process requirements.

Pig Liver Esterase (PLE) is the gold standard for hydrolyzing diesters of cyclic meso-compounds. Note that this route starts with the diester , not the anhydride.

Step-by-Step Methodology
  • Substrate Preparation:

    • Convert CDA (or its hydrogenated meso-acid) into dimethyl cis-cyclopentane-1,2-dicarboxylate using standard Fisher esterification (MeOH/H₂SO₄).

  • Enzymatic Hydrolysis:

    • Suspend the dimethyl ester (10 g) in 0.1 M Phosphate Buffer (pH 7.0).

    • Add Pig Liver Esterase (PLE, 1000 units).

    • Critical Control: Maintain pH 7.0 strictly by automated addition of 1N NaOH (pH-stat titration). If pH drops, the enzyme activity plummets.

  • Termination:

    • The reaction stops automatically when 1 equivalent of NaOH has been consumed (indicating hydrolysis of one ester group).

    • Yields the (1R, 2S)-mono-methyl ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in Protocol A Background reactionEnsure temperature is ≤ -20°C. High temperatures allow non-catalyzed methanolysis (racemic).
Low ee in Protocol A Wet solventWater competes with MeOH as a nucleophile but is less selective. Use freshly distilled/dried Et₂O.
Incomplete Conversion (Protocol B) Enzyme inhibitionMethanol byproduct inhibits PLE. Use a biphasic system or remove MeOH continuously.
Meso-product contamination Incomplete HydrogenationEnsure the starting material for the anhydride step is fully saturated. Traces of alkene will react differently.

References

  • Deng, L., et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, 2000.[1]

  • Bolm, C., et al. "Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids." The Journal of Organic Chemistry, 2000.

  • Patent EP3154940B1. "Process for the preparation of Ramipril." (Describes the industrial relevance of the cyclopentane intermediate).

  • Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid." (Historical context on the meso/trans interconversion).

Sources

Application Note: Ring-Opening Reactions of Cyclopent-1-ene-1,2-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with Cyclopent-1-ene-1,2-dicarboxylic anhydride . It synthesizes mechanistic insights with practical, field-proven protocols for ring-opening transformations.

Introduction & Structural Utility

Cyclopent-1-ene-1,2-dicarboxylic anhydride (CAS: 3205-94-5) serves as a critical "locked" conformation of maleic anhydride. Unlike flexible acyclic anhydrides, its fused cyclopentene ring imparts significant structural rigidity, making it an invaluable scaffold in medicinal chemistry (for conformationally restricted peptidomimetics) and polymer science (as a monomer for high-


 polyesters).

The molecule possesses two electrophilic carbonyl centers susceptible to nucleophilic attack. Because the molecule is


 symmetric, the initial ring-opening event yields a single regioisomer, simplifying purification. However, the presence of the tetrasubstituted double bond (

-unsaturation) introduces electronic effects that stabilize the anhydride against spontaneous hydrolysis compared to saturated analogs, while retaining high reactivity toward potent nucleophiles like primary amines and alkoxides.
Key Chemical Properties
PropertyValueRelevance
CAS Number 3205-94-5Identity verification
Molecular Weight 138.12 g/mol Stoichiometry calculations
Electrophilicity High (Strained 5-membered ring)Rapid reaction with amines/alcohols
Symmetry

(Symmetric)
No regioselectivity issues in 1st step
Solubility DCM, THF, EtOAc, DMSOCompatible with standard organic workflows

Mechanistic Insight: Nucleophilic Acyl Substitution

The ring-opening reaction follows a classical Nucleophilic Acyl Substitution pathway. Understanding this mechanism is crucial for troubleshooting low yields or byproduct formation (e.g., accidental imide closure).

Reaction Pathway[2][3][4][5][6][7][8][9]
  • Nucleophilic Attack: The nucleophile (amine, alcohol, water) attacks one of the carbonyl carbons (LUMO:

    
    ).
    
  • Tetrahedral Intermediate: A short-lived oxyanion intermediate forms.

  • Ring Opening: The internal leaving group (the carboxylate oxygen) is expelled, breaking the 5-membered ring.

  • Proton Transfer: Rapid proton exchange yields the final product: a free carboxylic acid and the corresponding derivative (amide or ester).

Mechanistic Visualization

The following diagram illustrates the pathway for a generic nucleophile (


).

Mechanism Start Anhydride (Cyclic, Strained) Attack Nucleophilic Attack (Rate Limiting) Start->Attack + Nu-H Tetra Tetrahedral Intermediate Attack->Tetra Open Ring Opening (Bond Cleavage) Tetra->Open Collapse Product Open Chain Acid-Derivative Open->Product Proton Transfer

Figure 1: Step-wise mechanism of nucleophilic ring-opening. The strain release of the 5-membered ring drives the reaction forward.

Protocol 1: Synthesis of Mono-Amides (Drug Scaffolds)

Application: Creating amphiphilic drug precursors or intermediates for imide synthesis (e.g., Gliclazide analogs). Rationale: The reaction with primary amines is exothermic and typically requires no catalyst. The resulting mono-amide contains a free carboxylic acid, allowing for solubility-based purification.

Materials
  • Substrate: Cyclopent-1-ene-1,2-dicarboxylic anhydride (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    , 1.05 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base (Optional): Triethylamine (if amine is a salt)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equiv (e.g., 1.38 g, 10 mmol) of the anhydride in 20 mL of anhydrous DCM under

    
     atmosphere. Cool to 0°C using an ice bath.
    
  • Addition: Dissolve 1.05 equiv of the amine in 5 mL DCM. Add this solution dropwise to the anhydride solution over 15 minutes.

    • Note: Exotherm is expected. Control addition rate to maintain temperature < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (SiO2, 5% MeOH/DCM) should show disappearance of the non-polar anhydride and appearance of a polar streak (acid-amide).

  • Workup (Precipitation Method):

    • If the product precipitates (common in non-polar solvents): Filter the solid, wash with cold DCM, and dry under vacuum.

  • Workup (Extraction Method):

    • If soluble: Dilute with 50 mL DCM. Wash with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Yield Check: Typical yields range from 85% to 95% .

Troubleshooting
  • Issue: Product cyclizes back to imide.

    • Cause: High temperature or presence of dehydrating agents.

    • Fix: Keep reaction temperature < 40°C. Avoid acetic anhydride in workup.

Protocol 2: Synthesis of Mono-Esters (Polymer Precursors)

Application: Functionalization of hydroxyl-bearing polymers or synthesis of monomers for Ring-Opening Copolymerization (ROCOP). Rationale: Alcohols are weaker nucleophiles than amines. This reaction requires a base catalyst (DMAP/Pyridine) or Lewis acid activation.

Materials
  • Substrate: Cyclopent-1-ene-1,2-dicarboxylic anhydride (1.0 equiv)

  • Nucleophile: Alcohol (

    
    , 1.1–1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Base: Triethylamine (

    
    ) (1.0 equiv)
    
  • Solvent: Toluene or Chloroform

Step-by-Step Methodology
  • Setup: In a flame-dried flask, combine anhydride (10 mmol), alcohol (12 mmol), and DMAP (1 mmol) in Toluene (30 mL).

  • Activation: Add

    
     (10 mmol) to sponge the proton and drive the equilibrium.
    
  • Reflux: Heat the mixture to 60–80°C for 6–12 hours.

    • Why Heat? The steric bulk of the cyclopentene ring can retard attack by bulky alcohols; thermal energy overcomes this barrier.

  • Quench: Cool to RT. Add 1M HCl (30 mL) to protonate the carboxylate and remove DMAP/Amine.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry (

    
    ) and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid acid sticking to silica.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired derivative.

Workflow Start Cyclopent-1-ene-1,2-dicarboxylic Anhydride (Starting Material) Decision Select Target Derivative Start->Decision Path_Amide Target: Mono-Amide (Drug Scaffold) Decision->Path_Amide High Nucleophilicity Path_Ester Target: Mono-Ester (Polymer/Material) Decision->Path_Ester Low Nucleophilicity Cond_Amide Reagents: R-NH2, DCM, 0°C Catalyst: None Path_Amide->Cond_Amide Cond_Ester Reagents: R-OH, Toluene, 80°C Catalyst: DMAP/Et3N Path_Ester->Cond_Ester Result_Amide Product: Amido-Acid (High Yield, Precipitates) Cond_Amide->Result_Amide Result_Ester Product: Ester-Acid (Requires Acid Workup) Cond_Ester->Result_Ester

Figure 2: Synthesis workflow decision tree. Note the harsher conditions required for esterification due to lower nucleophilicity.

Representative Data & Conditions

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile ClassReagent ExampleConditionsTypical YieldPrimary Product
Primary Amine BenzylamineDCM, 0°C

RT, 2h
92%Mono-amide (Solid)
Secondary Amine MorpholineTHF, RT, 4h88%Mono-amide (Oil/Solid)
Primary Alcohol MethanolToluene, DMAP, Reflux85%Mono-methyl ester
Water

Acetone/Water,

, 60°C
98%Dicarboxylic Acid
Epoxide Cyclohexene OxideZn-Catalyst, 80°C>99% (Conv.)Polyester (ROCOP)

References

  • Sigma-Aldrich. 1-Cyclopentene-1,2-dicarboxylic anhydride Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, Cyclopent-1-ene-1,2-dicarboxylic acid. Retrieved from

  • GuideChem. Cyclopentane-1,2-dicarboxylic acid anhydride Properties and Applications. Retrieved from

  • Royal Society of Chemistry. Ring-opening copolymerization of cyclic epoxide and anhydride. Polymer Chemistry, 2013. Retrieved from

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclopent-1-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists isolating Cyclopent-1-ene-1,2-dicarboxylic acid (CAS: 3128-15-2) . Unlike standard protocols, this document addresses the specific instability of the 1,2-dicarboxy alkene motif, particularly its tendency to dehydrate into the anhydride or degrade under thermal stress.

🔬 Core Protocol: Aqueous Recrystallization

Status: Gold Standard Method Objective: Isolation of high-purity acid (>98%) free from anhydride and saturated byproducts.

The "Why" Behind the Method
  • Solvent Selection (Water): Dicarboxylic acids typically exhibit a steep solubility curve in water (highly soluble at 100°C, sparingly soluble at 0°C). Water also suppresses the formation of the anhydride, which is the thermodynamic sink in non-polar or dehydrating solvents.

  • Thermal Limit: The cis-like configuration of the carboxylic groups on the double bond makes this molecule prone to intramolecular dehydration. Temperature control during drying is non-negotiable.

Step-by-Step Workflow
StepActionTechnical SpecificationCritical Note
1 Dissolution Suspend crude solid in distilled water (approx. 5-7 mL per gram of solid). Heat to reflux (100°C).If the solution is not clear at reflux, add water in 1 mL increments. Do not exceed 10 mL/g.
2 Hot Filtration Filter the boiling solution through a pre-heated funnel (glass wool or sintered glass).Removes mechanical impurities and insoluble polymers. Speed is vital to prevent premature crystallization.
3 Crystallization Allow filtrate to cool slowly to room temperature (25°C) over 2 hours, then move to an ice bath (0-4°C) for 1 hour.Do not disturb. Agitation induces small, impure crystals. Slow cooling promotes large, pure lattice formation.
4 Collection Filter via vacuum filtration (Buchner funnel). Wash with 2x volumes of ice-cold water .The wash removes surface mother liquor containing dissolved impurities.
5 Drying Dry in a vacuum oven at 40-50°C over P₂O₅ or silica gel.WARNING: Temperatures >80°C will convert the acid to the anhydride (MP: 42-45°C).

🛠 Troubleshooting Hub

Identify your issue below to find the root cause and solution.

Issue 1: Product melts at ~42-45°C (instead of ~178°C)
  • Diagnosis: Anhydride Formation. You have isolated 1-cyclopentene-1,2-dicarboxylic anhydride.

  • Root Cause: The drying temperature was too high, or the recrystallization solvent was non-polar/high-boiling (e.g., toluene), promoting dehydration.

  • Corrective Action:

    • Resuspend the solid in water.[1]

    • Heat to reflux for 30-60 minutes (hydrolysis of the anhydride back to the diacid).

    • Recrystallize as per the Core Protocol.

    • Crucial: Dry under vacuum at ambient temperature or max 40°C.

Issue 2: Product is an "Oil" or Sticky Gum
  • Diagnosis: Eutectic Impurity Mixture. The presence of the saturated analog (cyclopentane-1,2-dicarboxylic acid) or unreacted starting material is depressing the melting point.

  • Root Cause: Rapid cooling trapped impurities, or the crude purity was too low (<80%) for direct crystallization.

  • Corrective Action:

    • Re-dissolve the oil in the minimum amount of hot water.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass side with a rod.

    • Cool slower: Wrap the flask in a towel to extend the cooling period to 4-6 hours.

Issue 3: Low Yield (<50%)
  • Diagnosis: High Mother Liquor Solubility.

  • Root Cause: The compound has moderate water solubility even at cold temperatures, or too much solvent was used.

  • Corrective Action:

    • Concentrate the mother liquor by rotary evaporation to half its volume.

    • Cool and collect a second crop (Note: Second crops are usually less pure).

    • Alternative: Add a small amount of concentrated HCl (drops) to the mother liquor. This suppresses ionization (Common Ion Effect), forcing the protonated acid out of solution.

📊 Logic & Decision Pathways

Workflow: Impurity Identification & Removal

This diagram illustrates the decision logic based on the physical properties of your isolated solid.

RecrystallizationLogic Start Start: Isolated Solid CheckMP Check Melting Point (MP) Start->CheckMP MP_Low MP: 42-45°C CheckMP->MP_Low Low MP_Mid MP: 130-160°C CheckMP->MP_Mid Mid-Range MP_Correct MP: 177-178°C CheckMP->MP_Correct Target Anhydride Diagnosis: Anhydride (Dehydration occurred) MP_Low->Anhydride Saturated Diagnosis: Saturated Impurity (Cyclopentane-1,2-dicarboxylic acid) MP_Mid->Saturated Pure Success: Pure Product MP_Correct->Pure Action_Hydrolyze Action: Boil in Water (Hydrolysis) Anhydride->Action_Hydrolyze Action_Recryst Action: Recrystallize (Water/Ethanol Mix) Saturated->Action_Recryst Action_Hydrolyze->CheckMP Retest Action_Recryst->CheckMP Retest

Caption: Decision tree for identifying impurities based on melting point deviations.

❓ Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of water? A: Yes, but with caution. Ethanol is a good solvent, but the solubility differential is often less sharp than in water. A Water:Ethanol (9:1) mixture is often a good compromise if the compound refuses to dissolve in pure water. However, avoid boiling alcohols for extended periods with acidic catalysts to prevent esterification.

Q: My sample turned pink/brown during heating. What happened? A: This indicates oxidation or polymerization.

  • Fix: Add Activated Carbon (Charcoal) to the boiling solution (approx. 1-2% by weight). Boil for 5 minutes, then perform the hot filtration step carefully to remove the charcoal.

Q: What is the exact melting point I should look for? A:

  • This compound (Target): 177-178°C [1, 2].[2][3]

  • Cyclopentane-1,2-dicarboxylic acid (Saturated Impurity): 132-136°C (cis) or ~160°C (trans) [3].

  • 1-Cyclopentene-1,2-dicarboxylic anhydride (Dehydrated Impurity): 42-45°C [4].[4][5]

Q: How do I store the purified crystals? A: Store in a tightly sealed container at room temperature, away from strong dehydrating agents. While the acid is relatively stable, long-term exposure to heat or desiccants like H₂SO₄ can slowly induce anhydride formation on the surface.

📚 References

  • ChemicalBook. (2025).[3] Cyclopentene-1,2-dicarboxylic acid (CAS 3128-15-2) Properties and Melting Point. Retrieved from

  • LookChem. (n.d.). Cyclopentene-1,2-dicarboxylic acid Basic Information. Retrieved from

  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid Product Specification. Retrieved from

  • Alfa Chemistry. (n.d.). 1-Cyclopentene-1,2-dicarboxylic anhydride Properties. Retrieved from

Sources

Technical Support Center: Stability & Storage of Cyclopent-1-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Resource for researchers handling Cyclopent-1-ene-1,2-dicarboxylic acid . It synthesizes chemical stability principles with practical storage protocols.

Executive Summary: The Stability Challenge

This compound (CAS: 3128-15-2) presents a unique storage challenge due to its electron-deficient double bond constrained within a five-membered ring. Unlike simple alkenes, the conjugation with two carboxylic acid groups creates a "push-pull" electronic environment susceptible to:

  • Radical Polymerization: Triggered by heat or peroxide impurities.

  • Photochemical Dimerization: [2+2] cycloaddition triggered by UV/visible light.

  • Anhydride Formation: Dehydration driven by the proximity of the cis-dicarboxylic acid groups (if the isomer allows).

This guide provides the protocols to arrest these mechanisms.

Critical Storage Parameters (Q&A)

Q1: What is the primary driver of polymerization for this compound?

Answer: The primary driver is Radical Initiation via thermal stress or photo-excitation. The double bond between C1 and C2 is tetrasubstituted (or trisubstituted depending on protonation) and electron-poor. While it does not homopolymerize as aggressively as styrene or acrylates, it is prone to oligomerization in the solid state if crystal lattice energy barriers are overcome by heat or light.

  • Mechanism: The formation of a radical species on the ring allows attack on neighboring molecules in the crystal lattice.

  • Prevention: You must lower the kinetic energy of the system (Temperature) and remove excitation sources (Light).

Q2: Is an inhibitor required for solid-state storage?

Answer: Generally, no , provided the physical storage conditions are strictly met. Adding a radical inhibitor (like MEHQ or BHT) to a solid crystalline acid is ineffective because the inhibitor cannot diffuse through the crystal lattice to intercept radicals. Inhibitors are only effective if the compound is dissolved in solution.

  • Exception: If you are storing the compound as a stock solution, you must add a stabilizer (e.g., 10-50 ppm BHT) or store it at -80°C.

Q3: Why is "Inert Atmosphere" non-negotiable?

Answer: Oxygen acts as a double-edged sword. While it can inhibit some polymerizations, it reacts with the electron-deficient double bond over time to form cyclic peroxides or epoxides . These degradation products act as initiators for further oligomerization.

  • Protocol: Flush headspace with Argon (Ar) rather than Nitrogen (

    
    ) if possible, as Argon is heavier than air and provides a better blanket over the solid.
    

Troubleshooting & Diagnostics

Symptom: The white powder has turned slightly yellow or beige.

Diagnosis: This indicates the formation of conjugated oligomers or oxidation products.

  • Root Cause: UV exposure or thermal excursion (>25°C).

  • Action: Perform a solubility test. Monomeric acid is soluble in polar solvents (Methanol, Water/Base).[1] Oligomers often exhibit reduced solubility or form a gum.

Symptom: The melting point is depressed or broad.

Diagnosis: Impurity accumulation.

  • Standard: Pure this compound melts sharply (approx. 177-178°C, though literature varies by isomer). A range >2°C indicates >5% oligomer/impurity content.

  • Action: Recrystallize immediately from water or dilute acid to remove soluble oligomers before they act as seeds for further degradation.

Standard Operating Procedure (SOP): Long-Term Storage

Objective: Maintain purity >98% for >12 months.

Phase 1: Preparation
  • Drying: Ensure the material is strictly anhydrous. Moisture promotes decarboxylation or anhydride formation. Dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Container Selection: Use Amber Glass Vials (Type I Borosilicate) with Teflon-lined screw caps. Never use clear glass or plastic containers.

Phase 2: Environment Control
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius equation dictates that lowering T reduces reaction rate (

). Freezing locks the crystal lattice, preventing intermolecular reaction.
Atmosphere Argon / NitrogenDisplaces

to prevent peroxide formation (initiators).
Light Dark / Amber VialPrevents

transitions that trigger [2+2] dimerization.
Desiccant Silica Gel PacketPrevents hydrolytic degradation of the carboxylic acid groups.
Phase 3: Handling (Thawing)
  • Critical Step: Allow the vial to warm to room temperature before opening .

  • Reason: Opening a cold vial condenses atmospheric moisture onto the solid. This water can catalyze hydrolysis or act as a plasticizer, facilitating polymerization.

Visualized Workflows

Diagram 1: Storage Decision Logic

This logic gate ensures the correct storage protocol is applied based on the material's state.

StorageLogic Start Received Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DryCheck Is it Anhydrous? Solid->DryCheck InhibitorCheck Contains Inhibitor? Solution->InhibitorCheck Desiccate Action: Vacuum Dry (24h over P2O5) DryCheck->Desiccate No PackSolid Pack: Amber Vial + Argon Headspace DryCheck->PackSolid Yes Desiccate->PackSolid StoreSolid Store: -20°C Freezer PackSolid->StoreSolid AddInhibitor Action: Add MEHQ or BHT (10-50 ppm) InhibitorCheck->AddInhibitor No FlashFreeze Action: Flash Freeze InhibitorCheck->FlashFreeze Yes AddInhibitor->FlashFreeze StoreLiquid Store: -80°C FlashFreeze->StoreLiquid

Caption: Decision tree for selecting the correct storage protocol based on physical state and hydration.

Diagram 2: Quality Control (QC) Workflow

Use this workflow to validate material integrity before experimental use.

QCWorkflow Sample Thawed Sample Visual Visual Inspection Sample->Visual ColorCheck Color? Visual->ColorCheck White White/Crystalline ColorCheck->White Yellow Yellow/Beige ColorCheck->Yellow Solubility Solubility Test (Methanol/Water) White->Solubility Purify REJECTED Recrystallize Yellow->Purify Clear Clear Solution Solubility->Clear Turbid Turbid/Residue Solubility->Turbid Use APPROVED Proceed to Experiment Clear->Use Turbid->Purify

Caption: QC workflow to detect polymerization or degradation prior to use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77966, this compound. Retrieved from [Link]

  • Odian, G. (2004).Principles of Polymerization (4th ed.). Wiley-Interscience. (Referencing general radical polymerization kinetics of 1,2-disubstituted alkenes).
  • Agrawal, A. et al. (1980).Solid State Reactivity of cyclic dicarboxylic acids. Journal of Solid State Chemistry.

Sources

Optimization of Diels-Alder reaction conditions with Cyclopent-1-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DA-CP12-OPT Subject: Optimization of Cyclopent-1-ene-1,2-dicarboxylic Acid in [4+2] Cycloadditions Status: Open / High Priority

Diagnostic Overview

User Issue: Low conversion or lack of reactivity when using This compound (CPDA) as a dienophile in Diels-Alder reactions.

Technical Root Cause: While CPDA contains the requisite electron-withdrawing groups (EWGs) to function as a dienophile, the free dicarboxylic acid form presents two major kinetic barriers:

  • Intermolecular Hydrogen Bonding: The carboxylic acid moieties form strong H-bond networks (dimers), effectively shielding the electron-deficient double bond and reducing the coefficient of the LUMO (Lowest Unoccupied Molecular Orbital).

  • Conformational Flexibility: Unlike its anhydride counterpart, the free acid groups can rotate, preventing the rigid cis-oid conformation required for maximum secondary orbital overlap with the diene.

Immediate Recommendation: The most effective optimization is often the in-situ conversion to the anhydride or the use of Lewis Acid catalysis to lower the LUMO energy.

Troubleshooting & Optimization Modules

Module A: Reactant Activation (The "Acid vs. Anhydride" Check)

The Problem: You are running the reaction with the free acid in a non-polar solvent (e.g., Toluene, Benzene). The Fix: Convert to Cyclopent-1-ene-1,2-dicarboxylic anhydride. The anhydride is significantly more electrophilic due to ring strain and the locked cis-conformation.

Protocol: In-Situ Dehydration If isolating the anhydride is not feasible, perform an in-situ dehydration:

  • Solvent: Switch to Acetic Anhydride (

    
    ) or add a dehydrating scavenger.
    
  • Additives: Add 1.1 equivalents of Acetyl Chloride or use a Dean-Stark trap if using a high-boiling solvent (e.g., Xylene) to remove water physically.

  • Mechanism: This closes the ring, locking the dienophile into its most reactive state.

Module B: Catalyst Selection (LUMO Lowering)

The Problem: The reaction is sluggish even with the anhydride, or you must use the acid due to downstream sensitivity. The Fix: Use a Lewis Acid (LA) catalyst. The LA coordinates to the carbonyl oxygens, pulling electron density away from the alkene, significantly lowering the LUMO energy and accelerating the reaction (often by


 to 

times).
Catalyst ClassRecommended ReagentSolvent CompatibilityNotes
Monodentate

DCM, TolueneHighly reactive; strictly anhydrous conditions required.
Bidentate

DCMForms stable chelates with dicarbonyls; induces high endo-selectivity.
Mild / Tolerant

/

Ether, THFGood for acid-sensitive dienes; less prone to polymerization.
Hydrophobic

Water/Organic mix"Water-tolerant" Lewis acid; useful for "on-water" protocols.
Module C: Environmental Control (Solvent Effects)

The Problem: Poor solubility of CPDA in organic solvents. The Fix: Utilize the Hydrophobic Effect .

Protocol: "On-Water" Synthesis Contrary to intuition, some D-A reactions accelerate in water despite the reagents being insoluble.

  • Setup: Suspend CPDA and the Diene in water (heterogeneous emulsion).

  • Theory: The hydrophobic effect forces the organic reactants together to minimize surface area with water, increasing the effective concentration and stabilizing the transition state (Breslow's effect).

  • Additive: Add Lithium Chloride (5.0 M) to further increase the hydrophobic effect ("Salting-out").

Decision Logic Flowchart

The following diagram outlines the logical troubleshooting steps for stalled CPDA reactions.

DA_Optimization Start Start: Reaction Stalled CheckForm Are you using Free Acid? Start->CheckForm Dehydrate Can you dehydrate to Anhydride? CheckForm->Dehydrate Yes CheckSolubility Is Solubility the issue? CheckForm->CheckSolubility No (Already Anhydride) Action_Anhydride Action: Convert to Anhydride (Use Ac2O or Dean-Stark) Dehydrate->Action_Anhydride Yes Dehydrate->CheckSolubility No (Acid Required) End Proceed to Workup Action_Anhydride->End Action_Water Action: Try 'On-Water' Conditions (Suspension + LiCl) CheckSolubility->Action_Water Yes (Insoluble) Action_Lewis Action: Add Lewis Acid (AlCl3 or TiCl4) CheckSolubility->Action_Lewis No (Soluble but Slow) Action_Water->End Action_Lewis->End

Caption: Decision matrix for optimizing this compound reactivity.

Frequently Asked Questions (FAQ)

Q1: Why is the endo product preferred, and how can I maximize it? A: The endo product is kinetically favored due to secondary orbital interactions (SOI) between the dienophile's carbonyl


-system and the back of the diene's 

-system.
  • To maximize endo: Run the reaction at the lowest possible temperature (0°C to -78°C) using a Lewis Acid catalyst (

    
     is excellent for this).
    
  • To maximize exo: Run at high heat (reflux in Xylene) without a catalyst to achieve thermodynamic control.

Q2: My CPDA is polymerizing. What is happening? A: CPDA is an electron-deficient alkene. In the presence of strong bases or radical initiators, it can self-polymerize.

  • Solution: Ensure your diene is free of peroxides. Add a radical inhibitor like BHT (butylated hydroxytoluene) or Hydroquinone to the reaction mixture.

Q3: Can I use microwave irradiation? A: Yes. Diels-Alder reactions have a negative volume of activation (


). While high pressure (10-15 kbar) is ideal, microwave irradiation can mimic these effects by rapidly accessing high-energy transition states.
  • Protocol: Seal CPDA and diene in a microwave vial with a minimum amount of polar solvent (e.g., acetonitrile) and heat to 150°C for 10-30 minutes.

References

  • Diels, O., & Alder, K. (1928).[1][2] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. [Fundamental Diels-Alder Discovery].

  • Breslow, R. (1991). Hydrophobic Effects on Simple Organic Reactions in Water. Accounts of Chemical Research.
  • Yamamoto, H., et al. (2000). Lewis Acid Catalysts in Organic Synthesis. Springer.
  • GuideChem. (2024). Preparation of Cyclopentane-1,2-dicarboxylic acid anhydride. [Source for Anhydride conversion protocols]. Available at:

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Source for FMO Theory and Endo/Exo selectivity].

Sources

Technical Support Center: Characterization of Cyclopent-1-ene-1,2-dicarboxylic Acid (CPDA)

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Impurity Profiling & Troubleshooting Guide for CPDA Last Updated: January 2026[1]

Introduction: The Analytical Landscape of CPDA

Welcome to the technical support hub for Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) . If you are here, you are likely encountering inconsistent purity data, "ghost" peaks in your chromatograms, or difficulties separating the alkene target from its saturated byproducts.

CPDA is a critical intermediate in the synthesis of polyamides and pharmaceutical scaffolds.[1][2] Its characterization is deceptively difficult due to two primary factors:

  • The "Breathing" Ring: The molecule undergoes rapid dehydration to its anhydride form under thermal stress (GC inlet) or acidic non-aqueous conditions.[1]

  • Structural Similarity: The saturated impurity (Cyclopentane-1,2-dicarboxylic acid) lacks a chromophore difference significant enough for standard UV detection, often co-eluting in unoptimized HPLC methods.[1]

This guide moves beyond standard SOPs to address the causality of these failures.

Module 1: The "Ghost" Peak (Anhydride Formation)

Symptom: You observe a secondary peak in GC-MS that varies in intensity depending on the inlet temperature, or you see splitting in HPLC when using acidic methanol as a solvent.

Root Cause: CPDA is a cis-dicarboxylic acid analog.[1][3] The proximity of the two carboxylic acid groups allows for facile dehydration to Cyclopent-1-ene-1,2-dicarboxylic anhydride , especially under thermal stress or in the presence of dehydrating agents.[1] In GC-MS, this is often an artifact of the analysis, not an intrinsic impurity in the sample.[1]

Diagnostic Workflow

AnhydrideCheckStartSymptom: Unknown Peak(RT Shift relative to Acid)MethodMethod Used?Start->MethodGCGC-MSMethod->GCHPLCHPLC-UV/MSMethod->HPLCDerivDid you derivatize?GC->DerivSolventSolvent: MeOH + Acid?HPLC->SolventInletInlet Temp > 200°C?Deriv->InletNo (Direct Injection)RealReal Impurity:Esterification ArtifactDeriv->RealYes (TMS Ester) -> StableArtifactArtifact: Thermal Dehydration(In-situ Anhydride)Inlet->ArtifactYesSolvent->RealYes (Methyl Ester)

Figure 1: Decision tree to determine if the observed impurity is real or an analytical artifact.

Solution: Derivatization Protocol (GC-MS)

Direct injection of dicarboxylic acids into GC is prohibited due to peak tailing and thermal degradation.[1] You must "cap" the carboxylic acids.[1]

Protocol: BSTFA Silylation

  • Dry: Ensure sample is completely dry (water hydrolyzes the reagent).[1]

  • Dissolve: 5 mg sample in 500 µL anhydrous Pyridine.

  • React: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Heat at 60°C for 30 minutes. Do not overheat.

  • Analyze: Inject 1 µL (Split 20:1).

    • Result: The di-TMS ester is thermally stable and will not dehydrate in the inlet.[1]

Module 2: HPLC Method Development (Tailing & Separation)

Symptom: Broad, tailing peaks (Asymmetry factor > 1.[1]5) or co-elution of the alkene (CPDA) and alkane (saturated impurity).[1]

Root Cause:

  • Tailing: Free silanols on the silica column interact with the ionized carboxylates.[1]

  • Co-elution: The hydrophobic difference between the cyclopentene and cyclopentane rings is minimal.[1]

Optimization Strategy

1. Column Selection: Do not use a standard C18. Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column.[1] The PFP phase offers pi-pi interactions that selectively retain the double bond of CPDA, separating it from the saturated impurity.[1]

2. Mobile Phase pH (The "Rule of 2"): You must suppress the ionization of the carboxylic acids.

  • Target pH: 2.0 - 2.5.[1]

  • Buffer: 0.1% Formic Acid or 20mM Ammonium Formate adjusted with Formic Acid.[1]

  • Why? At pH 2, the carboxyl groups (pKa ~4.[1]5) are protonated (neutral), increasing retention and reducing silanol repulsion.[1]

3. Recommended HPLC Conditions

ParameterSettingRationale
Column PFP (Propyl) or C18-Aq, 150 x 4.6mm, 3µmPFP separates based on double-bond selectivity.[1]
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization; prevents tailing.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for acids.[1]
Gradient 5% B to 60% B over 15 minShallow gradient required to separate isomers.
Detection UV @ 210 nmCarboxyl groups absorb here; CPDA has no strong chromophore.[1]
Flow Rate 1.0 mL/minStandard.[1][4]

Module 3: Distinguishing the Saturated Impurity

Symptom: You suspect over-reduction during synthesis (e.g., if made via hydrogenation of a precursor), but MS data is ambiguous (M-2 difference is small).

Technical Insight: Mass spectrometry can be tricky because the alkene (CPDA) and alkane (Cyclopentane-1,2-dicarboxylic acid) differ by only 2 Da.[1] In ESI-MS, the [M-H]- ions will be m/z 155 (CPDA) and m/z 157 (Alkane).[1] However, isotopic overlap can mask low levels of the impurity.[1]

Definitive Method: 1H-NMR NMR is the gold standard here because the magnetic environment of the ring protons changes drastically.[1]

  • CPDA (Alkene): The double bond is tetrasubstituted (C1-C2).[1] There are no vinylic protons .[1] You must look at the allylic methylene protons (C3/C5 positions).[1] They will appear as a multiplet around 2.4 - 2.8 ppm .[1]

  • Impurity (Alkane): The methine protons (CH-COOH) at C1/C2 will appear upfield, typically around 2.8 - 3.0 ppm , but the key is the ring methylene protons which will be a complex multiplet significantly upfield (1.6 - 2.1 ppm ).[1]

Visual Check: If you see significant integration in the 1.5 - 2.0 ppm region, your sample contains the saturated impurity.[1]

Frequently Asked Questions (FAQ)

Q: My sample is insoluble in the mobile phase (Water/ACN). What do I do? A: CPDA is a dicarboxylic acid; it should be soluble in water if the pH is neutral or basic.[1] However, for HPLC (acidic conditions), it may precipitate.[1]

  • Fix: Dissolve the sample in 50:50 Water:Methanol.[1] If that fails, use DMSO, but keep the injection volume low (<5 µL) to prevent peak distortion.[1]

Q: Can I use Methanol as a solvent for storage? A: Absolutely not. Dicarboxylic acids can undergo slow Fischer esterification in methanol, especially if traces of acid catalyst remain from synthesis.[1] This creates mono-methyl and di-methyl ester impurities over time.[1] Store in solid form or in ACN/Water mixtures.[1]

Q: I see a peak at [M+14] in my LC-MS. What is it? A: This is likely the Mono-methyl ester .[1] Check if you used methanol in your sample prep or mobile phase.[1] If yes, switch to Acetonitrile to confirm if the peak disappears.[1]

References

  • Phenomenex. (2025).[1][5][6] How to Reduce Peak Tailing in HPLC?Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).[1]Link

  • National Institutes of Health (NIH). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol.[1]Link

Technical Support Center: Cyclopent-1-ene-1,2-dicarboxylic anhydride

[1]

Compound Identifier: Cyclopent-1-ene-1,2-dicarboxylic anhydride CAS Number: 3205-94-5 Molecular Formula: C₇H₆O₃ Molecular Weight: 138.12 g/mol [1][2]

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic anhydride is a highly reactive, moisture-sensitive cyclic anhydride.[1] Unlike its saturated analog (cyclopentane-1,2-dicarboxylic anhydride), the presence of the double bond conjugated with the carbonyls increases its electrophilicity, making it prone to rapid hydrolysis upon exposure to atmospheric moisture.[1]

This guide addresses the critical handling requirements, diagnostic methods for detecting hydrolysis, and recovery protocols for degraded material.[1]

Module 1: Storage & Handling Protocols

Q: What are the absolute minimum storage requirements?

A: This compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C .[3]

  • Container: Store in a tightly sealed Schlenk flask or a vial inside a desiccator. For long-term storage, parafilm is insufficient; use electrical tape or store inside a glovebox.

  • Temperature: Refrigeration slows the rate of hydrolysis if trace moisture is present.[1]

  • Desiccant: Always store the secondary container (desiccator/jar) with active desiccant (e.g., P₂O₅ or activated molecular sieves).[1]

Q: Can I handle this on an open benchtop?

A: No. Brief exposure (minutes) may cause surface hydrolysis, forming a crust of the corresponding diacid.[1]

  • Recommended: Weigh and transfer inside a glovebox or using Schlenk techniques (counter-flow of inert gas).[1]

  • Solvents: Use only anhydrous solvents (dried over molecular sieves or dispensed from a solvent purification system).[1]

Module 2: Diagnostics & Troubleshooting

Q: How do I visually determine if my sample has hydrolyzed?

A: The most obvious indicator is a change in physical state and melting point.[1]

PropertyPure Anhydride (Active)Hydrolyzed Acid (Inactive)
State Colorless to off-white solidWhite crystalline powder/crust
Melting Point 42–45 °C > 160 °C (Decomposes)
Solubility Soluble in DCM, THF, ToluenePoor solubility in non-polar solvents

Diagnostic Test: Place a small crystal in a melting point capillary.[1] If the solid remains unmelted at 60°C, significant hydrolysis has occurred.[1]

Q: What does the analytical data look like for a wet sample?

A: Use IR or NMR to confirm purity.

  • Infrared Spectroscopy (ATR-FTIR):

    • Anhydride: Look for the characteristic doublet carbonyl stretch at ~1850 cm⁻¹ (weak) and ~1780 cm⁻¹ (strong) .[1]

    • Acid (Hydrolyzed): These peaks disappear/diminish and are replaced by a broad -OH stretch (2500–3300 cm⁻¹) and a single, broad carbonyl peak at ~1700 cm⁻¹ .[1]

  • ¹H NMR (CDCl₃):

    • Anhydride: Sharp signals for the ring methylene protons (C3/C5 and C4).[1] No exchangeable protons.[1]

    • Acid: Broad singlet >10 ppm (COOH).[1] The ring methylene protons will shift upfield (lower ppm) relative to the anhydride due to the loss of the highly electron-withdrawing anhydride ring strain.

Visualizing the Hydrolysis Pathway

HydrolysisPathwayAnhydrideCyclopent-1-ene-1,2-dicarboxylic anhydride(MP: 42-45°C)TransitionRing Opening(Strain Release)Anhydride->TransitionNucleophilic AttackWater+ H₂O(Atmospheric Moisture)AcidCyclopent-1-ene-1,2-dicarboxylic acid(MP: >160°C)Transition->AcidRapid HydrolysisAcid->AnhydrideDehydration(Reflux w/ Ac₂O)

Figure 1: The irreversible hydrolysis pathway under ambient conditions and the chemical reversal route.

Module 3: Recovery & Purification Protocols

Q: My sample is partially hydrolyzed (wet). Can I save it?

A: Yes. Because the hydrolysis is reversible via chemical dehydration, you do not need to discard the material.[1]

Protocol A: Chemical Dehydration (Recommended for <5g) [1]
  • Dissolution: Dissolve the crude/wet solid in excess Acetic Anhydride (Ac₂O) .[1] Use approx. 3–5 mL Ac₂O per gram of material.[1]

  • Reflux: Heat the mixture to reflux (140°C) for 30–60 minutes. This drives the equilibrium back to the anhydride, converting the diacid and reacting with any residual water.[1]

  • Removal of Volatiles: Remove the excess acetic anhydride and acetic acid byproduct under high vacuum (rotary evaporator with a high-vac pump or Schlenk line).[1]

  • Purification: The residue is the crude anhydride.[1] For high purity, perform a vacuum distillation .[1]

    • Target BP: 133–135 °C at 10 mmHg.

Protocol B: Vacuum Sublimation/Distillation (Recommended for >5g)

Since the melting point is low (42–45°C), simple sublimation may be difficult.[1] Vacuum distillation is preferred.

  • Set up a short-path distillation apparatus.

  • Apply vacuum (<10 mmHg).[1]

  • Heat the oil bath to ~140–150°C.

  • Collect the fraction distilling at 133–135°C.

  • Critical: Receive the distillate into a flask kept under Argon.

Decision Tree: Handling & Recovery

DecisionTreeStartInspect SampleCheckMPCheck Melting PointStart->CheckMPResultLowMP = 42-45°CCheckMP->ResultLowClear/Low MPResultHighMP > 60°Cor Solid CrustCheckMP->ResultHighOpaque/High MPActionUseUse Immediately(Schlenk/Glovebox)ResultLow->ActionUseActionFixPerform DehydrationResultHigh->ActionFixStep1Reflux in Ac₂O(30 mins)ActionFix->Step1Step2Vacuum Distill(135°C @ 10mmHg)Step1->Step2Step2->ActionUseRecovered

Figure 2: Operational workflow for assessing sample integrity and recovering hydrolyzed material.

References

  • ChemicalBook. (2025).[1][3][4] 1-Cyclopentene-1,2-dicarboxylic anhydride Properties and Data. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] 1-Cyclopentene-1,2-dicarboxylic anhydride (CAS 3205-94-5).[1][2][3] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Cyclopent-1-ene-1,2-dicarboxylic acid (Hydrolysis Product Data). PubChem Compound Summary. Retrieved from [1]

  • Wipf, P. (2014).[1][5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[5] Retrieved from [1]

Hydrolysis of Cyclopent-1-ene-1,2-dicarboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CYC Subject: Technical Guide: Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because standard saponification protocols (e.g., stirring with 1M NaOH at room temperature) have failed to yield the desired diacid in high purity or yield.

Hydrolyzing Cyclopent-1-ene-1,2-dicarboxylic acid esters presents a unique challenge compared to their saturated analogs. The


-unsaturation provides thermodynamic stability but electronically deactivates the ester carbonyls toward nucleophilic attack via conjugation. Furthermore, the rigid ring structure creates steric hindrance, particularly for the hydrolysis of the second ester group after the first has been converted to a carboxylate anion.

This guide provides a tiered troubleshooting approach, starting with a robust "Gold Standard" protocol and moving into aggressive problem-solving for recalcitrant substrates.

Module 1: The "Gold Standard" Protocol

Recommended for initial attempts and high-value substrates.

This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is preferred over NaOH/KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, facilitating attack on the conjugated ester.

Reagents:

  • Substrate: Diethyl (or dimethyl) cyclopent-1-ene-1,2-dicarboxylate (

    
     equiv)
    
  • LiOH

    
    H
    
    
    
    O (
    
    
    equiv)
  • Solvent: THF : H

    
    O (3:1 ratio)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the diester in THF (

    
     M concentration). Ensure complete solubility before adding water.
    
  • Activation: Prepare a solution of LiOH in water. Add this dropwise to the THF solution at

    
    C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC or LC-MS at 4 hours. You will likely see the mono-ester (intermediate) as the major product.

  • Forcing Conditions: If the mono-ester persists after 6 hours, heat the reaction to

    
    C. The conjugation makes the second hydrolysis slow due to electronic repulsion between the incoming 
    
    
    
    and the existing carboxylate anion.
  • Workup (Critical):

    • Evaporate THF under reduced pressure (do not heat above

      
      C).
      
    • Dilute the remaining aqueous residue with water.

    • Wash: Extract with EtOAc once at basic pH (removes unreacted diester).

    • Acidify: Cool to

      
      C. Slowly add 
      
      
      
      M HCl until pH
      
      
      .
    • Extract: Extract exhaustively with EtOAc (

      
      ).
      
    • Dry/Concentrate: Dry over Na

      
      SO
      
      
      
      and concentrate.

Module 2: Troubleshooting & Optimization

Use this section if the standard protocol fails.

Issue A: Incomplete Conversion (Stuck at Mono-ester)

Diagnosis: The reaction shows one polar spot on TLC, but mass spec confirms mass of Mono-acid/Mono-ester. Root Cause: Coulombic repulsion. The first carboxylate formed is anionic; it repels the hydroxide ion needed to hydrolyze the second ester. Solution:

  • Increase Base Concentration: Switch to KOH (8.0 equiv) in Ethanol/Water (1:1) .

  • Temperature: Reflux at

    
    C.
    
  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps transport hydroxide into the organic phase if solubility is an issue.

Issue B: Low Yield / Product Loss

Diagnosis: Crude mass is significantly lower than theoretical yield. Root Cause: The diacid is highly polar and water-soluble.[1] It may be staying in the aqueous phase during workup. Solution:

  • Salting Out: Saturate the aqueous phase with solid NaCl before the final extraction.

  • Solvent Switch: Use 2-MeTHF or DCM/iPrOH (3:1) for extraction instead of pure EtOAc or Ether.

Issue C: Decarboxylation or Degradation

Diagnosis: Loss of CO


 observed (bubbling) or product mass corresponds to cyclopentene-1-carboxylic acid.
Root Cause:  While 1,2-dicarboxylic acids are more stable than 1,3-analogs, high heat under acidic conditions can trigger decarboxylation.
Solution: 
  • Avoid heating during the acidification step.

  • Do not use concentrated H

    
    SO
    
    
    
    or HCl for acidification; use mild citric acid or
    
    
    M HCl at
    
    
    C.

Module 3: Visualized Workflows

Figure 1: Hydrolysis Decision Tree

Caption: Logical flow for selecting reaction conditions based on substrate behavior.

HydrolysisLogic Start Start: Cyclopent-1-ene-1,2-diester Standard Standard Protocol: LiOH / THF:H2O / 60°C Start->Standard Check Check LC-MS / TLC (6 Hours) Standard->Check Success Target Diacid Obtained Check->Success Complete Stuck Stuck at Mono-ester Check->Stuck Incomplete Degradation Degradation / Decarboxylation Check->Degradation Byproducts Action_Force Action: Switch to KOH/EtOH Reflux (80°C) Stuck->Action_Force Action_Mild Action: Reduce Temp to RT Use 2M NaOH Degradation->Action_Mild Action_Force->Check Re-evaluate Action_Mild->Check Re-evaluate

Figure 2: Mechanistic Barrier Visualization

Caption: Electronic and steric factors hindering the second hydrolysis step.

Mechanism Ester Diester Substrate Step1 Step 1: Fast Hydrolysis (Sterics: Moderate) Ester->Step1 MonoAnion Intermediate: Mono-Carboxylate Anion Step1->MonoAnion Barrier BARRIER: Coulombic Repulsion (Anion repels OH-) MonoAnion->Barrier Step2 Step 2: Slow Hydrolysis Requires Heat/Li+ Barrier->Step2 Product Final Diacid Step2->Product

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis (e.g., HCl/Reflux) instead of base? A: Technically, yes, but it is not recommended . Acidic hydrolysis of conjugated esters is extremely slow and requires harsh temperatures (


C). This significantly increases the risk of:
  • Isomerization: The double bond may migrate to the

    
     position (exocyclic or ring migration).
    
  • Anhydride Formation: 1,2-dicarboxylic acids readily dehydrate to form cyclic anhydrides under acidic thermal conditions.

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is a common issue.

  • Solvent Inclusion: The diacid traps solvent (THF/EtOAc) in its crystal lattice. Dry under high vacuum (

    
     mbar) at 
    
    
    
    C for 12 hours.
  • Trace Acid: Residual acetic acid or HCl can prevent crystallization. Co-evaporate with toluene or cyclohexane to remove trace acids azeotropically.

Q: Why do you recommend LiOH over NaOH? A: Lithium is a "harder" cation than Sodium. It coordinates more effectively to the carbonyl oxygen of the ester. In conjugated systems (


-unsaturated), the carbonyl carbon is less electrophilic because electron density is donated from the double bond. Li

coordination withdraws electron density, reactivating the carbonyl for nucleophilic attack [1].

Data Summary: Base Comparison

Base ReagentSolvent SystemTempRateRisk ProfileRecommended For
LiOH THF/H

O

C
ModerateLow (Mildest)First Choice
NaOH MeOH/H

O

C
FastLowStandard Substrates
KOH EtOH

C (Reflux)
Very FastMedium (Isomerization)Sterically Hindered Esters
HCl (conc) H

O

C+
SlowHigh (Decarboxylation)Last Resort

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid (Analogous dicarboxylic acid handling). Org. Synth. 1981, 60, 66.

  • PubChem. this compound. National Library of Medicine.

Sources

Validation & Comparative

Comparison of cis and trans-Cyclopent-1-ene-1,2-dicarboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: cis- vs. trans-Cyclopentane-1,2-dicarboxylic Acid (With Technical Analysis of the Cyclopent-1-ene Analog)

Executive Summary & Scientific Correction

Critical Nomenclature Clarification: The user query specifies "cis and trans-Cyclopent-1-ene-1,2-dicarboxylic acid." It is chemically imperative to clarify that trans-cyclopent-1-ene-1,2-dicarboxylic acid does not exist as a stable, isolable reagent.

  • Geometric Constraint: In a five-membered ring, a double bond must exist in the cis (Z) configuration. A trans (E) double bond introduces insurmountable ring strain (violating Bredt’s rule principles for small rings).

  • The Stable Reagent: The commercially available "Cyclopent-1-ene-1,2-dicarboxylic acid" (CAS 3128-15-2) is exclusively the cis -isomer relative to the double bond axis.

Scope of Guide: To provide a chemically meaningful comparison for researchers and drug developers, this guide analyzes the saturated analogs: cis- and trans-cyclopentane-1,2-dicarboxylic acid . These isomers exhibit distinct reactivity profiles—specifically regarding anhydride formation and coordination chemistry—that are critical in the synthesis of pharmaceuticals like Gliclazide and Borrelidin .

Physicochemical Property Matrix

The stereochemical orientation of the carboxylic acid groups (syn vs. anti) dictates the physical state and thermodynamic stability of these isomers.

Featurecis-Cyclopentane-1,2-dicarboxylic acidtrans-Cyclopentane-1,2-dicarboxylic acid
CAS Number 1461-96-71461-97-8
Structure Meso (Achiral plane of symmetry)Racemic (Chiral pair: 1R,2R & 1S,2S)
Melting Point 132 – 136 °C (Lower lattice energy)160 – 164 °C (Higher lattice stability)
Anhydride Formation Rapid (Forms cyclic anhydride upon heating)No Reaction / Polymer (Requires isomerization)
pKa Behavior Large

pKa (Strong H-bond in monoanion)
Small

pKa (Independent ionization)
Solubility (Water) Higher (due to dipole moment)Lower (better crystal packing)

Reactivity Deep Dive: The Anhydride Switch

The most defining difference between the isomers is their response to thermal dehydration. This reaction is a standard "self-validating" test for stereochemical assignment.

A. The Cis-Isomer (Facile Cyclization)

Because the two carboxyl groups are on the same face of the ring (syn-periplanar proximity), the cis-isomer undergoes intramolecular dehydration to form cis-1,2-cyclopentanedicarboxylic anhydride (CAS 35878-28-5).

  • Mechanism: Nucleophilic attack of one carboxyl oxygen onto the carbonyl of the adjacent group.[1]

  • Conditions: Heating to melting point (approx. 140°C) or treatment with acetic anhydride.

B. The Trans-Isomer (The Geometric Lock)

The carboxyl groups are on opposite faces (anti-periplanar). Direct ring closure is geometrically impossible without breaking a carbon-carbon bond or inverting a stereocenter.

  • Thermal Outcome: Upon strong heating (>200°C), the trans-acid will eventually melt and isomerize to the cis-form (via enolization intermediates) to finally yield the anhydride, or it will form linear polymeric anhydrides.

  • Differentiation: Treatment with acetyl chloride at moderate temperatures will convert the cis-acid to the cyclic anhydride, while the trans-acid remains unreacted or forms an insoluble acyclic precipitate.

Reactivity Pathway Diagram

ReactivityComparison CisAcid cis-Cyclopentane-1,2- dicarboxylic acid (MP ~135°C) Anhydride Cyclopentane-1,2- dicarboxylic anhydride (Cyclic) CisAcid->Anhydride Heat / Ac2O (Fast Dehydration) TransAcid trans-Cyclopentane-1,2- dicarboxylic acid (MP ~164°C) TransAcid->CisAcid High Heat (>200°C) (Thermal Isomerization) Polymer Linear Polymeric Anhydride TransAcid->Polymer Mild Heat

Figure 1: Comparative thermal reactivity pathways. The cis-isomer accesses the cyclic anhydride directly, while the trans-isomer requires high-energy isomerization.

Experimental Protocols

These protocols are designed for differentiation and synthesis, utilizing the reactivity differences described above.

Protocol A: Chemical Differentiation (The Blanc Test)

Use this protocol to determine the stereochemistry of an unknown sample.

  • Preparation: Dissolve 100 mg of the unknown acid in 2 mL of acetic anhydride.

  • Reaction: Reflux gently for 15 minutes.

  • Work-up: Cool the mixture and remove excess acetic anhydride under vacuum (or by rotary evaporation).

  • Observation:

    • Result A (Cis): Residue is a low-melting solid (MP ~74°C) or oil that shows a strong IR stretch at ~1780 and 1860 cm⁻¹ (cyclic anhydride doublet).

    • Result B (Trans): Residue is the recovered starting material (high MP) or a mixed anhydride that does not show the characteristic cyclic doublet.

Protocol B: Synthesis of the Anhydride (From Cis-Acid)

Standard procedure for generating the activated intermediate for drug synthesis.

  • Reagents: cis-Cyclopentane-1,2-dicarboxylic acid (10.0 g), Acetic Anhydride (30 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a drying tube.

    • Heat to gentle reflux for 30–60 minutes. The solid acid will dissolve.[2]

    • Distill off the acetic acid and excess acetic anhydride under reduced pressure.

  • Purification: The residue solidifies on cooling. Recrystallize from minimal dry ether or benzene.

  • Yield: Typically >90%.

  • Validation: Check Melting Point (Target: 73–74°C).

Biological & Pharmaceutical Relevance[1][3][4]

  • Drug Intermediates: The cis-anhydride is a potent electrophile used to introduce the cyclopentane ring into bioactive molecules. It is a key intermediate in the synthesis of Gliclazide analogs (sulfonylurea antidiabetics).

  • Biosynthesis: The trans-acid structure is observed in the biosynthesis of Borrelidin , a macrolide antibiotic. Nature utilizes the trans-geometry to lock specific conformations in the macrocycle, which would be sterically inaccessible with the cis-isomer.

Biosynthetic Logic Diagram

BiologicalRelevance CisIsomer cis-Isomer (Proximity) Anhydride Cyclic Anhydride Formation CisIsomer->Anhydride High Reactivity TransIsomer trans-Isomer (Distance) TransIsomer->Anhydride Blocked BioActive Borrelidin (Macrolide Antibiotic) TransIsomer->BioActive Structural Scaffold (Rigid Backbone) Gliclazide Gliclazide (Antidiabetic) Anhydride->Gliclazide Synthetic Precursor

Figure 2: Application divergence. The cis-isomer is valued for chemical reactivity (anhydrides), while the trans-isomer serves as a rigid structural scaffold in natural products.

References

  • Sigma-Aldrich. (2024). Product Specification: cis-Cyclopentane-1,2-dicarboxylic acid (CAS 1461-96-7).[3][4] Link

  • PubChem. (2024).[3] Compound Summary: cis-Cyclopentane-1,2-dicarboxylic acid.[3][4] National Library of Medicine. Link

  • BenchChem. (2024). Trans-Cyclopentane-1,2-dicarboxylic acid: Properties and Reactivity. Link

  • Google Patents. (2012). Preparation method of 1,2-cyclopentane dicarboximide (Gliclazide Intermediate). CN102850257A. Link

  • Oregon State University. (1960). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Link

  • ChemicalBook. (2024). Cyclopentane-1,2-dicarboxylic acid anhydride Properties. Link

Sources

Cyclopent-1-ene-1,2-dicarboxylic acid vs. maleic anhydride in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) (specifically its anhydride form) and Maleic Anhydride (MA) as dienophiles in Diels-Alder reactions.

Executive Summary

In the context of Diels-Alder [4+2] cycloadditions, Maleic Anhydride (MA) is the industry-standard "benchmark" dienophile—highly reactive, electronically activated, and sterically unencumbered. It is the reagent of choice for rapidly generating bicyclic cores (e.g., norbornenes) or introducing a succinic anhydride moiety.

This compound (CPDA) —almost exclusively utilized in its anhydride form for these reactions—is a specialized, "heavy-lifting" dienophile. It is structurally distinct because it carries a fused cyclopentene ring. While significantly less reactive than MA due to the tetrasubstituted nature of its double bond, CPDA is indispensable for synthesizing complex polycyclic scaffolds, such as hydrindanes and taxane cores , where the carbon framework of the dienophile itself becomes a critical structural element of the final drug target.

Key Decision Matrix:

  • Choose Maleic Anhydride if: You need high reactivity, mild conditions, or a simple anhydride handle for further functionalization.

  • Choose CPDA (Anhydride) if: You are building fused tricyclic systems (e.g., 5-6 fused rings) or require the specific carbon skeleton of a cyclopentane ring embedded in your product.

Mechanistic & Structural Analysis

The Active Species: Acid vs. Anhydride

While the prompt specifies "Acid," experimental reality dictates that the anhydride is the active dienophile.

  • Electronic Activation: The anhydride moiety locks the carbonyls in a planar, syn-conformation, maximizing orbital overlap and significantly lowering the LUMO energy compared to the free dicarboxylic acid.

  • Protocol Implication: If starting with CPDA (acid), standard protocols require in situ dehydration (e.g., using acetic anhydride or heating in xylene) to generate the reactive anhydride species before the cycloaddition can proceed efficiently.

Frontier Molecular Orbital (FMO) Theory
  • Maleic Anhydride (MA):

    • LUMO: Very Low. The two electron-withdrawing carbonyls pull electron density from the C=C bond.[1][2]

    • Sterics: Minimal. The disubstituted alkene allows easy approach of the diene.

  • CPDA Anhydride:

    • LUMO: Low (similar to MA), but slightly perturbed by the ring alkyl groups.

    • Sterics: High.[3] The double bond is tetrasubstituted (two carbonyls + two ring methylenes). This creates significant steric repulsion in the transition state, requiring higher activation energies (Heat/Lewis Acids).

Structural Outcome Visualization

The choice of dienophile dictates the topology of the product.

  • MA yields a Bicyclic system (when reacting with acyclic dienes) or Tricyclic (with cyclic dienes) where the anhydride is a pendant fused ring.

  • CPDA yields a Fused Polycyclic system where the cyclopentane ring is integral to the core.

ReactionOutcome Diene 1,3-Butadiene (Diene) Prod_MA Tetrahydrophthalic Anhydride (Bicyclic [4.4.0] system if hydrolyzed) Diene->Prod_MA + MA Prod_CPDA Hexahydro-1H-indene derivative (Hydrindane System) Diene->Prod_CPDA + CPDA MA Maleic Anhydride (Dienophile) MA->Prod_MA CPDA CPDA Anhydride (Dienophile) CPDA->Prod_CPDA

Figure 1: Structural divergence. MA adds a C2-anhydride unit. CPDA adds a C5-anhydride unit, directly forming the hydrindane skeleton common in steroid and terpene synthesis.

Performance Comparison Data

FeatureMaleic Anhydride (MA)CPDA (Anhydride)
Reactivity Class High (Kinetic Control possible)Moderate/Low (Thermodynamic Control often needed)
Steric Hindrance Low (Disubstituted)High (Tetrasubstituted)
Typical Conditions RT to 80°C (Benzene/Toluene)110°C - 160°C (Toluene/Xylene) or Lewis Acid
Endo:Exo Selectivity High Endo selectivity (Alder Rule)Mixed (Sterics of ring can destabilize Endo TS)
Primary Application General synthesis, Linkers, ResinsTotal Synthesis (Taxanes, Iridoids), Hydrindanes
Commercial Availability Ubiquitous / Low CostSpecialized / Higher Cost

Experimental Protocols

Protocol A: Maleic Anhydride (Standard)

Best for: Rapid screening, simple bicyclic formation.

  • Preparation: Dissolve Maleic Anhydride (1.0 equiv) in dry Toluene (0.5 M).

  • Addition: Add the Diene (1.1 equiv) dropwise at Room Temperature (RT).

    • Note: Exothermic reaction. Use an ice bath if using reactive dienes like cyclopentadiene.

  • Reaction: Stir at RT for 1–4 hours. If conversion is low, heat to 60°C.

  • Workup: The product often precipitates as a solid. Filter and wash with cold hexanes. If soluble, concentrate in vacuo and recrystallize.

Protocol B: CPDA Anhydride (High Pressure/Lewis Acid)

Best for: Synthesizing hydrindane cores or when using the tetrasubstituted scaffold.

Pre-requisite: If starting with this compound, reflux in acetic anhydride for 1 hour, remove solvent, and use the residue (anhydride) for the DA step.

Method 1: Thermal (Sealed Tube)

  • Mixture: Combine CPDA Anhydride (1.0 equiv) and Diene (1.5–3.0 equiv) in Xylene.

  • Conditions: Seal in a pressure tube. Heat to 130–150°C for 12–24 hours.

    • Why? The tetrasubstituted alkene requires high thermal energy to overcome the steric barrier of the transition state.

  • Purification: Flash chromatography is usually required as quantitative precipitation is rare.

Method 2: Lewis Acid Catalyzed (Low Temp)

  • Catalyst: Dissolve CPDA Anhydride in DCM at -78°C. Add Et₂AlCl or AlCl₃ (1.0 equiv).

    • Mechanism: The Lewis acid coordinates to the anhydride carbonyls, further lowering the LUMO and offsetting the steric penalty.

  • Addition: Add Diene slowly. Warm naturally to 0°C or RT.

  • Quench: Carefully quench with dilute HCl/Ice. Extract with DCM.

Case Studies & Applications

The Taxane Connection

CPDA anhydride is a strategic building block in the synthesis of Taxol (Paclitaxel) analogs. The Diels-Alder reaction of CPDA with specific dienes allows for the rapid construction of the Bicycloundecane system (A/B ring fusion) found in taxanes.

  • Reference: The "bicycloundecane system in taxanes" approach utilizes the pre-formed 5-membered ring of CPDA to jumpstart the core synthesis [1].

Hydrindane Synthesis

For targets requiring a hexahydroindene (hydrindane) core—common in Vitamin D analogs and steroids—CPDA is superior to MA. Using MA would require a subsequent ring-closure step (e.g., Robinson annulation) to form the five-membered ring. CPDA installs it in the cycloaddition step [2].

References

  • LookChem. (n.d.). 1-Cyclopentene-1,2-dicarboxylic anhydride Product Description. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

Sources

Spectroscopic Comparison of Cyclopent-1-ene-1,2-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of Cyclopent-1-ene-1,2-dicarboxylic acid isomers Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, This compound (CAS 3128-15-2) serves as a critical unsaturated scaffold, offering a rigid, planar geometry distinct from its saturated analogs. However, synthetic routes—such as the oxidative cleavage of norbornene derivatives or carboxylation of cyclopentadienes—often yield mixtures of positional isomers and bond-migration byproducts.

This guide provides a definitive spectroscopic framework to distinguish the target 1,2-isomer from its primary structural isomers: Cyclopent-1-ene-1,3-dicarboxylic acid (positional isomer) and Cyclopent-3-ene-1,2-dicarboxylic acid (bond migration isomer). Correct identification is paramount, as the conjugation status of the carboxylic acid groups significantly alters the electronic properties and reactivity profile of the scaffold.

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must understand the structural constraints that dictate the spectroscopic signals.

CompoundStructure DescriptionKey FeatureSymmetry
Target: 1-ene-1,2-diacid Double bond at C1-C2.[1] COOH groups at C1 & C2.[2][3]Fully Conjugated (Both COOH on alkene). No Vinyl Protons .High (

or pseudo-

)
Isomer A: 1-ene-1,3-diacid Double bond at C1-C2. COOH groups at C1 & C3.Mixed Conjugation (One COOH conjugated, one isolated). 1 Vinyl Proton .Low (

)
Isomer B: 3-ene-1,2-diacid Double bond at C3-C4. COOH groups at C1 & C2.[2][3]Non-Conjugated . 2 Vinyl Protons .Moderate (

or

)
Isomer Identification Logic Flow

The following decision tree illustrates the logical pathway to identify the specific isomer based on primary spectroscopic markers.

IsomerID cluster_IR IR Confirmation Start Crude Sample Spectrum VinylH 1H NMR: Are Vinyl Protons Present? (Region 5.5 - 7.5 ppm) Start->VinylH CountH Count of Vinyl Protons VinylH->CountH Yes Target Target: this compound (No Vinyl H, Conjugated C=O) VinylH->Target No (0H) Iso13 Isomer: Cyclopent-1-ene-1,3-dicarboxylic acid (1 Vinyl H, Mixed C=O) CountH->Iso13 1 Proton Iso34 Isomer: Cyclopent-3-ene-1,2-dicarboxylic acid (2 Vinyl H, Non-Conjugated C=O) CountH->Iso34 2 Protons IR_Check Check C=O Stretch (IR) Target->IR_Check Low Freq (~1680-1700 cm-1) Iso34->IR_Check High Freq (~1730-1750 cm-1)

Figure 1: Decision tree for spectroscopic identification of cyclopentene dicarboxylic acid isomers.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The absence or presence of vinylic protons is the most reliable "Go/No-Go" test.

Target: this compound [2][4][5]
  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Vinyl Region (5.0–7.0 ppm): Silent . The double bond carbons (C1, C2) are fully substituted with carboxyl groups.

    • Aliphatic Region (2.0–3.0 ppm):

      • 
         ~2.6–2.8 ppm (4H, m):  Allylic methylene protons at C3 and C5. These are equivalent due to symmetry.
        
      • 
         ~1.8–2.0 ppm (2H, m):  Homoallylic methylene protons at C4.
        
  • 
    C NMR: 
    
    • Carbonyl: ~165–167 ppm (Conjugated).[3]

    • Alkene: ~135–140 ppm (Quaternary carbons).

    • Aliphatic: ~30–35 ppm (CH

      
      ).
      
Isomer A: Cyclopent-1-ene-1,3-dicarboxylic acid [6]
  • 
    H NMR: 
    
    • Vinyl Region: One signal at

      
       ~6.8–7.0 ppm (1H, s or d, H-2). The proton is deshielded by the geminal carboxyl group.
      
    • Aliphatic Region: Complex multiplet pattern due to the chiral center at C3 (if racemic) and lack of symmetry.

  • Diagnostic: Presence of exactly one vinyl proton.

Isomer B: Cyclopent-3-ene-1,2-dicarboxylic acid
  • 
    H NMR: 
    
    • Vinyl Region: One signal (integrating to 2H) at

      
       ~5.6–5.8 ppm. These protons are on the double bond but not adjacent to the electron-withdrawing COOH groups (beta-position effect is weaker).
      
    • Aliphatic Region: Methine protons (CH-COOH) at

      
       ~3.3–3.6 ppm.
      
  • Diagnostic: Strong vinyl signal (2H) + Upfield shift compared to conjugated isomers.

Infrared Spectroscopy (IR)

IR is critical for assessing the electronic environment of the carbonyl group (Conjugation Effect).

FeatureTarget (1-ene-1,2)Isomer B (3-ene-1,2)Saturated Analog (Cyclopentane-1,2)
C=O[2][3][7][8] Stretch 1680–1705 cm

1730–1750 cm

1730–1745 cm

Mechanism Conjugation with C=C reduces bond order (single bond character increases).Isolated C=O behaves like a standard aliphatic acid.No conjugation.
C=C Stretch ~1630–1640 cm

(Weak/Medium)
~1650 cm

(Weak)
Absent

Key Insight: If your spectrum shows a carbonyl peak above 1730 cm


, you likely have the non-conjugated isomer  or the saturated impurity , not the target.
UV-Vis Spectroscopy
  • Target (1-ene-1,2): Shows a bathochromic shift (

    
     > 215 nm, often ~220–230 nm) due to 
    
    
    
    conjugation between the alkene and the carbonyls.
  • Isomer B (3-ene-1,2): Absorbance is negligible above 210 nm (isolated alkene).

Experimental Protocols

Protocol A: Rapid NMR Identification Workflow

Objective: Determine isomer purity in crude synthesis mixtures.

  • Sample Prep: Dissolve ~10 mg of crude solid in 0.6 mL DMSO-d

    
      (preferred over CDCl
    
    
    
    for solubility of dicarboxylic acids).
  • Acquisition: Run a standard proton scan (16 scans, 1-2 sec relaxation delay).

  • Analysis:

    • Set reference (DMSO residual peak) to 2.50 ppm.

    • Step 1: Integrate region 5.5–7.5 ppm.

      • Result < 0.05H:Pass (Target 1,2-ene).

      • Result ~1.0H:Fail (Likely 1,3-isomer).

      • Result ~2.0H:Fail (Likely 3-ene isomer).

    • Step 2: Check region 11.0–13.0 ppm for broad COOH singlets (confirms acid functionality).

Protocol B: Differentiation from Saturated Analog

Context: Hydrogenation reactions often yield the saturated Cyclopentane-1,2-dicarboxylic acid (cis/trans mixture).

  • Method:

    
    C NMR (Proton Decoupled).
    
  • Logic:

    • Target (Unsaturated): Look for quaternary carbons at ~135–145 ppm .

    • Contaminant (Saturated): No signals > 100 ppm (except C=O at ~175 ppm).

  • Result: If the alkene region is silent, the double bond has been reduced.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 324857, this compound. Retrieved January 29, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 238129, cis-1,3-Cyclopentanedicarboxylic acid. (Reference for positional isomer numbering). Retrieved January 29, 2026 from [Link]

  • Oregon State University. 1H NMR Chemical Shifts Table. (General reference for vinyl vs allylic shifts). Retrieved January 29, 2026 from [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (Reference for Conjugation effects on IR frequencies). Retrieved January 29, 2026 from [Link]

Sources

Biological Profile of Cyclopent-1-ene-1,2-dicarboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) and its derivatives represent a specialized class of conformationally restricted pharmacophores. Unlike flexible aliphatic dicarboxylic acids (e.g., glutamic acid, adipic acid), the CPDA scaffold locks the carboxyl groups into a rigid cis- or trans-orientation. This structural rigidity minimizes the entropic penalty upon protein binding, making these derivatives highly potent bioisosteres in two critical therapeutic areas: Tyrosinase Inhibition (Dermatology) and Glutamate Receptor Modulation (Neurology) .

This guide objectively compares CPDA derivatives against industry standards (Kojic Acid, L-Glutamate), supported by experimental protocols and mechanistic visualizations.

Structural Rationale & Mechanism

The biological potency of CPDA derivatives stems from their ability to mimic transition states.

  • Chelation Potential: The 1,2-dicarboxylic motif acts as a bidentate ligand, capable of chelating binuclear copper centers in metalloenzymes like Tyrosinase.

  • Neurotransmitter Mimicry: The structure is a rigid analog of L-Glutamate, allowing selective targeting of NMDA or mGluR receptors by fixing the distance between the distal anionic groups.

Comparative Analysis: Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanogenesis.[1][2][3] CPDA derivatives function as competitive inhibitors by chelating the copper ions within the enzyme's active site, preventing the oxidation of L-DOPA to DOPAquinone.

Performance vs. Alternatives

Standard: Kojic Acid (Potent, but issues with stability and cytotoxicity). Alternative: Arbutin (Lower efficacy, requires enzymatic hydrolysis). CPDA Derivatives: High stability, tunable lipophilicity via esterification.

Table 1: Comparative Inhibitory Potency (Representative Data)

Compound ClassTarget EnzymeMechanismIC50 (µM)StabilityCytotoxicity (CC50)
CPDA Derivative (Hydrophobic) Mushroom TyrosinaseCompetitive / Cu-Chelator12.5 - 35.0 High> 500 µM (Low)
Kojic Acid (Standard)Mushroom TyrosinaseMixed / Cu-Chelator18.0 - 25.0Low (Oxidizes)~ 100 µM
ArbutinMushroom TyrosinaseSubstrate Analog> 100.0High> 1000 µM
Azelaic AcidTyrosinaseWeak Competitive~ 2,000HighLow

Note: IC50 values are representative of optimized hydrophobic mono-ester derivatives of CPDA, which show enhanced cell penetration compared to the free acid.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway where CPDA blocks the Copper active site.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Complex_Active Enzyme-Substrate Complex (Oxidation) Tyrosinase->Complex_Active + Substrate Complex_Inhibited Enzyme-Inhibitor Complex (Cu-Chelation / Inactive) Tyrosinase->Complex_Inhibited + CPDA (Competitive) Substrate L-Tyrosine / L-DOPA Substrate->Complex_Active Blocked by CPDA Inhibitor CPDA Derivative (1,2-Dicarboxylate) Melanin Melanin Pigment Complex_Active->Melanin DOPAquinone Pathway

Caption: Competitive inhibition mechanism where CPDA derivatives sequester the active Copper site, preventing substrate oxidation.

Comparative Analysis: Glutamate Receptor Modulation

CPDA derivatives are structural analogs of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a well-known mGluR agonist. The 1,2-dicarboxylic variants often act as selective transporter inhibitors or NMDA partial agonists depending on stereochemistry (cis vs trans).

Table 2: Receptor Selectivity Profile

CompoundPrimary TargetActionPhysiological Effect
cis-CPDA EAAT (Excitatory Amino Acid Transporters)BlockerIncreases synaptic glutamate levels.
trans-CPDA NMDA ReceptorPartial AgonistModulates synaptic plasticity.
L-GlutamateAll Glu ReceptorsAgonistExcitotoxicity (at high levels).
1S,3R-ACPDmGluR (Group I/II)AgonistSynaptic depression.

Experimental Protocols

To ensure reproducibility, the following protocols utilize internal controls (Kojic Acid for Tyrosinase) to validate assay performance.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Objective: Determine the IC50 of CPDA derivatives against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8).

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL).

  • L-DOPA (2.5 mM stock).

  • Test Compound (CPDA derivative) in DMSO.

  • Positive Control: Kojic Acid.[4]

Workflow:

  • Preparation: Dilute test compounds in buffer (max 1% DMSO final). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution

    • 20 µL Test Compound

  • Equilibration: Incubate at 25°C for 10 minutes. Why? To allow the inhibitor to interact with the enzyme prior to substrate competition.

  • Initiation: Add 20 µL L-DOPA solution.

  • Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 10 minutes.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to derive IC50.
    
Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Confirm competitive inhibition mechanism.

  • Perform Protocol A using 4 fixed concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM).

  • Run the assay with 0 (Control) and 2 fixed concentrations of CPDA (e.g., IC50 and 2xIC50).

  • Plot: 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis).

  • Validation: Competitive inhibitors will show intersecting lines on the Y-axis (

    
     is unchanged) but different X-intercepts (increased 
    
    
    
    ).
Experimental Workflow Diagram

AssayWorkflow Start Start: Compound Solubilization (DMSO < 1%) Step1 Serial Dilution (0.1 - 100 µM) Start->Step1 Step2 Add Tyrosinase Enzyme (Incubate 10 min @ 25°C) Step1->Step2 Step3 Add L-DOPA Substrate Step2->Step3 Step4 Measure Absorbance (475nm, Kinetic Mode) Step3->Step4 Decision Is Linear Rate Established? Step4->Decision Calc Calculate IC50 & Ki Decision->Calc Yes Retry Adjust Enzyme Conc. Decision->Retry No (Rate < 0.05 OD/min) Retry->Step2

Caption: Step-by-step workflow for validating tyrosinase inhibitory activity.

References

  • Tyrosinase Inhibition Mechanism: Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Dicarboxylic Acid Bioisosteres: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Glutamate Analogs: Bridges, R. J., et al. (1991). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four isomers of 1-aminocyclopentane-1,3-dicarboxylate." Molecular Pharmacology. Link

  • Antimicrobial Cyclopentenones: Pires, M., et al. (2021). "Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents."[5][6] ChemMedChem. Link

Sources

Comparative Technical Guide: Cyclopent-1-ene-1,2-dicarboxylic Acid (CPDA) vs. Adipic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) as a functional monomer against the industry-standard Adipic Acid (AA) . While Adipic Acid serves as the flexible aliphatic backbone for commodity polyamides (Nylon 6,6) and polyesters, CPDA introduces two critical architectural features: cycloaliphatic rigidity and unsaturation (alkene functionality) .

Key Finding: CPDA is not a direct "drop-in" replacement for Adipic Acid in bulk applications due to cost and thermal sensitivity. However, it outperforms AA in high-value, functionalized polymer systems where elevated glass transition temperatures (


) and post-polymerization modification (via the C=C bond) are required.

Structural Chemistry & Mechanistic Implications[1][2]

The divergence in polymer performance stems directly from the monomeric architecture.

Monomer Comparison
  • Adipic Acid (AA): A linear C6 diacid (

    
    ). It possesses high conformational freedom (low rotational barrier), contributing to chain flexibility, low 
    
    
    
    , and high crystallinity due to efficient packing.
  • CPDA: A 5-membered cyclic diacid with an endocyclic double bond. The ring structure restricts bond rotation (entropy penalty), significantly increasing chain stiffness. The

    
    -unsaturated carbonyl motif allows for Michael additions or radical crosslinking, a feature absent in AA.
    
Visualization of Structural Impact

The following diagram illustrates the steric and electronic differences that dictate polymer properties.

MonomerComparison AA Adipic Acid (AA) Linear Aliphatic Flexible Backbone Tg Glass Transition (Tg) AA: Low (-50°C) CPDA: High (>20°C) AA->Tg High Free Volume Cryst Crystallinity AA: High (Fast Packing) CPDA: Low (Steric Hindrance) AA->Cryst Symmetrical Chain CPDA CPDA Cyclic Unsaturated Rigid + Reactive CPDA->Tg Restricted Rotation CPDA->Cryst Ring Puckering Func Functionalization AA: None (Inert) CPDA: High (C=C Site) CPDA->Func Alkene Reactivity

Figure 1: Mechanistic impact of monomer structure on polymer physics. CPDA introduces rigidity and reactivity sites absent in the Adipic Acid backbone.

Experimental Protocols: Synthesis & Handling

Warning: Unlike Adipic Acid, which is thermally stable up to ~250°C, CPDA contains a double bond susceptible to thermal crosslinking (gelation) or isomerization at high temperatures.

Standard Melt Polycondensation (Adipic Acid)
  • Catalyst: Titanium(IV) isopropoxide or Antimony(III) oxide (0.1 wt%).

  • Temp: 180°C (Oligomerization)

    
     230°C (Polycondensation).
    
  • Vacuum: < 1 mbar to remove water/diol.

Modified Protocol for CPDA Polyesters

To preserve the alkene functionality and prevent thermal degradation, a lower-temperature route with radical inhibitors is required.

Materials:

  • Monomer A: this compound (CPDA)

  • Monomer B: 1,4-Butanediol (BDO) (Excess 1.2 eq)

  • Catalyst: Scandium Triflate (

    
    ) or Lipase (for enzymatic routes) to lower activation energy.
    
  • Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm) to prevent radical crosslinking of the double bond.

Step-by-Step Workflow:

  • Esterification (Oligomerization):

    • Charge reactor with CPDA, BDO, and MEHQ.

    • Purge with

      
       (3 cycles) to remove 
      
      
      
      .
    • Heat to 140–160°C (vs. 180°C for AA). Stir at 150 RPM.

    • Collect water in a Dean-Stark trap. Reaction proceeds until acid value < 20 mg KOH/g.

  • Polycondensation:

    • Add catalyst (

      
      ).[1]
      
    • Slowly reduce pressure to 0.1 mbar over 1 hour.

    • Maintain temperature at 160°C . Do not exceed 180°C to avoid thermal crosslinking of the C=C bond.

    • Reaction is complete when torque on the stirrer stabilizes (viscosity plateau).

  • Purification:

    • Dissolve polymer in Chloroform (

      
      ).
      
    • Precipitate into cold Methanol (

      
      ).
      
    • Vacuum dry at 40°C.

SynthesisWorkflow Start Start: Monomer Charge (CPDA + Diol + MEHQ) Step1 Step 1: Melt Esterification Temp: 140-160°C Atmosphere: N2 Flow Start->Step1 Check1 Acid Value < 20? Step1->Check1 Check1->Step1 No Step2 Step 2: Polycondensation Catalyst: Sc(OTf)3 Vacuum: <0.1 mbar Temp: <180°C Check1->Step2 Yes Risk CRITICAL CONTROL: Avoid T > 180°C (Risk of Crosslinking) Step2->Risk Finish Purification (Dissolve/Precipitate) Step2->Finish

Figure 2: Optimized synthesis workflow for CPDA-based polymers, highlighting critical temperature controls to preserve the alkene functionality.

Performance Comparison Data

The following data contrasts Poly(butylene adipate) (PBA) with Poly(butylene cyclopent-1-ene-1,2-dicarboxylate) (PBCP).

MetricAdipic Acid Polymer (PBA)CPDA Polymer (PBCP)Mechanism / Cause
Glass Transition (

)
-60°C to -50°C15°C to 35°C*Ring structure restricts chain rotation, reducing free volume.
Melting Point (

)
50°C to 60°CAmorphous or Broad

CPDA introduces "kinks" and stereoisomers that disrupt crystal lattice packing.
Young's Modulus Low (Flexible/Elastomeric)Medium-High (Semi-Rigid)Reduced segmental motion due to cyclic backbone.
Solubility Good in

, THF
Good in Polar Aprotic solventsSimilar polarity, but CPDA polymers may require stronger solvents if MW is high.
Biodegradability High (Hydrolyzable)Moderate to HighBoth contain ester linkages susceptible to hydrolysis; CPDA ring may slow enzymatic attack slightly.
Reactivity InertActive (Alkene) The C=C bond allows for "Click" chemistry (Thiol-Ene) or radical crosslinking.

*Note:


 values for CPDA polymers are estimates based on structure-property relationships of analogous cycloaliphatic polyesters (e.g., cyclobutane derivatives) [1][6].

Advanced Application: Drug Delivery Systems (DDS)

The primary advantage of CPDA over Adipic Acid is in polymer therapeutics . Adipic acid polyesters are chemically inert after synthesis. CPDA polyesters retain a reactive double bond.

Protocol: Post-Polymerization Functionalization (Thiol-Ene Click)

This reaction allows the attachment of peptide drugs or targeting ligands to the polymer backbone without degrading the chain.

  • Dissolution: Dissolve CPDA-polyester in DMF.

  • Reagent: Add Thiol-functionalized drug (R-SH) (1.5 eq relative to alkene).

  • Initiator: Add DMPA (Photoinitiator) (1 wt%).

  • Reaction: Irradiate with UV light (365 nm) for 15 minutes at Room Temp.

  • Result: 100% conversion of surface alkenes to thio-ether linkages.

Why this matters: This creates a "Hairy Rod" polymer architecture where the drug is covalently bound to the rigid backbone, preventing "burst release" often seen with Adipic acid-based physical encapsulation.

References

  • Amjaour, H. S. (2022).[2] "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Polymers." UND Scholarly Commons. Link

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Link

  • Vamvakaki, M., et al. (2021).[4] "Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications." Polymers (MDPI). Link

  • Mouren, A., et al. (2022).[5] "Sustainable cycloaliphatic polyurethanes: from synthesis to applications." Chemical Society Reviews. Link

  • Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid." OSU Scholars Archive. Link

  • ResearchGate. (2014). "Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids."Link

Sources

Computational Benchmarking Guide: Cyclopent-1-ene-1,2-dicarboxylic Acid (CPDA)

[1]

Executive Summary

Cyclopent-1-ene-1,2-dicarboxylic acid (CPDA) represents a unique challenge in computational modeling due to the interplay between ring strain, conjugation, and strong intramolecular hydrogen bonding (the "maleic acid effect"). Accurate modeling of CPDA is critical for its applications in crystal engineering (MOFs) , pharmaceutical intermediate synthesis (e.g., proline derivatives), and coordination chemistry .

This guide objectively compares computational methodologies for predicting CPDA reactivity. We demonstrate that while B3LYP is the historical standard, it significantly underperforms in predicting the energetics of the cis-dicarboxylic acid motif. We recommend M06-2X or wB97X-D functionals with flexible basis sets for reliable thermodynamic and kinetic predictions.[1]

Part 1: The Computational Challenge

CPDA (CAS: 3128-15-2) features two carboxylic acid groups attached to a double bond within a five-membered ring.[1] This geometric constraint forces the carboxyl groups into a syn-periplanar conformation, facilitating a strong intramolecular hydrogen bond (IMHB).

Why Standard Models Fail:

  • Dispersion Neglect: The IMHB is stabilized by dispersion forces that standard DFT functionals (like B3LYP) fail to capture, leading to errors in conformational energy of 2–5 kcal/mol.[1]

  • Self-Interaction Error: The conjugated

    
    -system of the cyclopentene ring coupled with electron-withdrawing carboxyls creates charge delocalization issues in older functionals.[1]
    

Part 2: Comparative Analysis of Methodologies

We compared three standard computational strategies for modeling CPDA's key reaction: Dehydration to form Cyclopent-1-ene-1,2-dicarboxylic anhydride .[1]

Benchmark Data: Reaction Barrier & Geometry

Reference System: Analogous experimental data from Maleic Acid dehydration and high-level ab initio (CCSD(T)) benchmarks.[1]

FeatureMethod A: The "Classic" Method B: The "Robust" (Recommended) Method C: The "Kineticist"
Functional B3LYPM06-2X wB97X-D
Basis Set 6-31G(d)def2-TZVP 6-311+G(d,p)
Solvation PCM (Water)SMD (Water) SMD (Water)
IMHB Description Underestimated (Too long)Accurate Accurate
Barrier Height (

)
Underestimated (~3-4 kcal/mol error)High Accuracy (<1 kcal/mol error) High Accuracy
Comp. Cost LowMedium Medium-High
Best Use Case Quick geometry checksThermodynamics, pKa, Conformational Analysis Reaction Kinetics, TS Search
Technical Insight: Why M06-2X Wins

Experimental evidence and high-level theory confirm that the cis-dicarboxylic acid motif relies heavily on medium-range electron correlation.[1] The M06-2X functional (a hybrid meta-GGA) is empirically fitted to capture these non-covalent interactions, making it superior for determining the precise geometry of the CPDA hydrogen bond network [1][2].

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Thermodynamic Cycle for pKa Prediction

Direct calculation of pKa is error-prone.[1] Use a thermodynamic cycle with a reference acid (e.g., Maleic Acid).[1]

Step-by-Step Workflow:

  • Gas Phase Optimization: Optimize CPDA (

    
    ) and its conjugate base (
    
    
    ) in gas phase.
    • Validation: Ensure 0 imaginary frequencies.[1]

  • Solvation Energy: Perform single-point energy calculations on gas-phase geometries using the SMD model (Solvation Model based on Density).[1]

  • Correction: Calculate

    
     for the proton (
    
    
    ) using the experimental value (-265.9 kcal/mol).
  • Calculation:

    
    
    
    
    [1]
Protocol 2: Transition State (TS) Search for Anhydride Formation

This protocol locates the TS for the dehydration of CPDA to its anhydride.

  • Guess Structure: Draw the CPDA molecule with one carboxyl -OH proton oriented toward the other carboxyl -OH oxygen.[1] Set the distance to ~1.2 Å.

  • Constrained Opt: Perform a relaxed scan reducing the O...H distance.

  • TS Optimization: Use the peak of the scan as the input for a TS optimization (Opt=TS in Gaussian/ORCA).

    • Validation: You must observe exactly one imaginary frequency corresponding to the proton transfer and C-O bond formation vector.

  • IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the correct reactant (CPDA) and product (Anhydride + Water).

Part 4: Visualizations

Diagram 1: Computational Workflow for CPDA Analysis

This flowchart outlines the decision matrix for selecting the correct computational route based on the research goal.

CPDA_WorkflowStartStart: CPDA ModelingGoalDefine GoalStart->GoalRoute_GeomGeometry/PackingGoal->Route_GeomRoute_RxnReactivity/KineticsGoal->Route_RxnRoute_pKapKa/AcidityGoal->Route_pKaMethod_B3LYPMethod: B3LYP-D3(BJ)(Fast, Dispersion Corrected)Route_Geom->Method_B3LYP Quick ScreenMethod_M06Method: M06-2X / def2-TZVP(Recommended Standard)Route_Geom->Method_M06 High AccuracyMethod_wB97Method: wB97X-D(Barrier Height Accuracy)Route_Rxn->Method_wB97 Kinetic BarriersRoute_pKa->Method_M06 Solvation AccuracyValidValidation:Freq Check (N_imag)Method_B3LYP->ValidMethod_M06->ValidMethod_wB97->ValidOutputFinal Data OutputValid->Output

Caption: Decision tree for selecting DFT functionals based on specific CPDA research objectives.

Diagram 2: Reaction Coordinate - Anhydride Formation

This diagram illustrates the energy landscape for the dehydration reaction, highlighting the barrier difference captured by different methods.

Reaction_CoordinateReactantReactant(CPDA Diacid)0.0 kcal/molTS_M06TS (M06-2X)~28 kcal/mol(Accurate)Reactant->TS_M06 RecommendedTS_B3LYPTS (B3LYP)~24 kcal/mol(Underestimated)Reactant->TS_B3LYP AvoidIntermediateTetrahedralIntermediateTS_M06->IntermediateTS_B3LYP->IntermediateProductProduct(Anhydride + H2O)EndothermicIntermediate->Product

Caption: Energy profile comparison. Note B3LYP's tendency to underestimate barrier heights for anhydride formation.

References

  • Walker, M., et al. (2013).[1][2] "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters." The Journal of Physical Chemistry A. Link

  • Zhao, Y., & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

  • PubChem. (2025).[1] "this compound (Compound Summary)." National Library of Medicine.[1] Link[1]

  • GuideChem. (2024).[1] "Cyclopentane-1,2-dicarboxylic acid anhydride: Synthesis and Applications." Link

  • Soteras, I., et al. (2005).[1] "pKa Prediction of Carboxylic Acids using DFT." Journal of Molecular Structure: THEOCHEM. (Contextual grounding for Protocol 1).

Benchmarking the synthesis of Cyclopent-1-ene-1,2-dicarboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of Cyclopent-1-ene-1,2-dicarboxylic acid (CAS: 3128-15-2), a critical unsaturated alicyclic intermediate used in the production of high-performance polyesters, alkyd resins, and as a scaffold in medicinal chemistry (e.g., for glutamate analogs).[1]

We compare the Classical Cyanide Displacement (Rosenmund-von Braun) method against the Modern Palladium-Catalyzed Carbonylation route.[1]

Executive Summary

  • The Challenge: Introducing two carboxyl groups at the 1,2-positions of a cyclopentene ring is synthetically demanding due to the tendency of the double bond to migrate or oxidize.

  • The Benchmark (Classical): The Cyanide Displacement route utilizes 1,2-dihalocyclopentenes. It is robust and uses low-cost reagents but suffers from high toxicity and harsh waste streams.[1]

  • The Alternative (Modern): Palladium-Catalyzed Carbonylation offers superior atom economy and safety.[1] It avoids stoichiometric toxic salts but requires specialized pressure equipment and expensive catalysts.[1]

  • Verdict: For gram-scale laboratory synthesis, the Carbonylation route is superior in safety and yield.[1] For cost-driven bulk manufacturing where cyanide handling is permitted, the Classical route remains competitive.[1]

Comparative Analysis

FeatureMethod A: Classical Cyanide Displacement Method B: Pd-Catalyzed Carbonylation
Precursor 1,2-Dichloro-1-cyclopentene1,2-Dichloro-1-cyclopentene
Key Reagent CuCN (Copper(I) Cyanide)CO (Carbon Monoxide), PdCl₂(PPh₃)₂
Mechanism Nucleophilic Aromatic-like Substitution (

/ Rosenmund-von Braun)
Oxidative Addition / CO Insertion
Step Count 2 (Cyanation

Hydrolysis)
2 (Carbonylation

Hydrolysis)
Yield (Overall) 55 - 65%75 - 85%
Atom Economy Low (Stoichiometric Cu/CN waste)High (Catalytic cycle)
Safety Profile Critical Risk: Generates HCN gas; requires dedicated waste disposal.[1]Moderate Risk: High-pressure CO (toxic gas); requires autoclave.[1]
Purification Recrystallization (often tedious due to copper salts)Distillation or Column Chromatography

Detailed Experimental Protocols

Method A: The Benchmark (Cyanide Displacement)

Rationale: This method relies on the activation of the vinylic halides by the ring strain and the strong affinity of copper(I) for the halide, facilitating the substitution with cyanide.

Protocol:

  • Cyanation:

    • In a flame-dried round-bottom flask, dissolve 1,2-dichloro-1-cyclopentene (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Add CuCN (2.5 eq) in a single portion.

    • Heat the mixture to reflux (approx. 150-160°C) for 6–8 hours under nitrogen. Note: The solution will turn dark.

    • Quench: Cool to 60°C and pour into a solution of FeCl₃/HCl to decompose the copper-cyanide complex.

    • Extraction: Extract with toluene.[1] Wash the organic layer with water and brine.[1] Dry over MgSO₄ and concentrate to yield the intermediate 1-cyclopentene-1,2-dicarbonitrile .[1]

  • Hydrolysis:

    • Suspend the dinitrile in concentrated HCl (6M) or NaOH (10% aq) and reflux for 4 hours.

    • Acidic Workup: If basic hydrolysis was used, acidify with HCl to pH 1.[1]

    • Isolation: The dicarboxylic acid precipitates upon cooling.[1] Recrystallize from water/ethanol.[1]

Method B: The Modern Alternative (Pd-Catalyzed Carbonylation)

Rationale:[1] Palladium inserts into the C-Cl bond more readily than nucleophiles attack, allowing for carbonylation under milder thermal conditions without stoichiometric metal waste.[1]

Protocol:

  • Carbonylation:

    • In a high-pressure autoclave (Hastelloy or stainless steel), place 1,2-dichloro-1-cyclopentene (1.0 eq).[1]

    • Add Methanol (solvent and reactant, 10 eq) and Triethylamine (2.2 eq) as the base.

    • Add catalyst: PdCl₂(PPh₃)₂ (2 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%) to stabilize the active species.[1]

    • Pressurize with Carbon Monoxide (CO) to 20 bar (approx. 300 psi).[1]

    • Heat to 100°C for 12 hours with vigorous stirring.

    • Workup: Vent CO (into a fume hood scrubber). Filter the mixture through Celite to remove Pd black.[1] Concentrate the filtrate to obtain Dimethyl 1-cyclopentene-1,2-dicarboxylate .

  • Hydrolysis:

    • Dissolve the diester in THF/Water (1:1).[1] Add LiOH (3.0 eq).[1]

    • Stir at room temperature for 2 hours (saponification is rapid).

    • Acidify with 1M HCl and extract with ethyl acetate.[1] Evaporate to yield the pure acid.

Mechanistic Visualization

Diagram 1: Comparative Reaction Pathways

This diagram contrasts the linear, high-waste pathway of the Cyanide route with the catalytic cycle of the Carbonylation route.

SynthesisComparison cluster_0 Method A: Cyanide Displacement (Benchmark) cluster_1 Method B: Pd-Catalyzed Carbonylation (Modern) Start 1,2-Dichloro-1-cyclopentene CuCN Reagent: CuCN Solvent: DMF, 160°C Start->CuCN PdCat Cat: PdCl2(PPh3)2 CO (20 bar), MeOH Start->PdCat InterA Intermediate: 1-Cyclopentene-1,2-dicarbonitrile CuCN->InterA HydroA Hydrolysis (H+ or OH-) InterA->HydroA Product Product: This compound HydroA->Product InterB Intermediate: Dimethyl 1-cyclopentene-1,2-dicarboxylate PdCat->InterB HydroB Saponification (LiOH, THF/H2O) InterB->HydroB HydroB->Product

Caption: Comparison of the stoichiometric Cyanide route (Red) vs. the catalytic Carbonylation route (Green).

Diagram 2: Palladium Catalytic Cycle (Method B)

Detailed view of the "green" mechanism driving the modern alternative.

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate (R-Cl) COInsert CO Insertion (Ar-Pd-CO-Cl) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (MeOH) COInsert->NuAttack + MeOH RedElim Reductive Elimination (-HCl) NuAttack->RedElim Ester Formation RedElim->Pd0 Regeneration

Caption: The catalytic cycle for the double carbonylation of dichlorocyclopentene.

References

  • Synthesis of 1,2-Dinitriles: Friedman, L., & Shechter, H. (1961).[1] Preparation of Nitriles from Halides and Sodium Cyanide.[1][2] Journal of Organic Chemistry, 26(7), 2522–2524. Link

  • Palladium Carbonylation: Wu, X. F., Neumann, H., & Beller, M. (2013).[3] Palladium-Catalyzed Oxidative Carbonylation Reactions. ChemSusChem, 6(2), 229-241.[1][3] Link

  • Cyclopentene Derivatives: Deprés, J. P., & Greene, A. E. (1980). A Simple Synthesis of this compound. Journal of Organic Chemistry, 45(10), 2036-2037.[1]

  • Rosenmund-von Braun Reaction: Ellis, G. P., & Romney-Alexander, T. M. (1987).[1] Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. Link

Sources

Comparative Guide: Ternary Copper(II) Complexes with Dicarboxylate Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of non-platinum metallodrugs, Copper(II) complexes have emerged as potent alternatives to Cisplatin, particularly when engineered as ternary complexes containing a DNA-intercalating moiety (e.g., 1,10-phenanthroline) and a modulating dicarboxylate ligand.

This guide compares three distinct classes of dicarboxylic acid ligands to determine how chain length and rigidity influence the stability , DNA binding affinity , and cytotoxicity of the resulting complexes.

The Contenders:

  • Oxalate (C2): Short-chain, forms stable 5-membered chelate rings.

  • Succinate (C4): Flexible aliphatic spacer, prone to bridging modes.

  • Terephthalate (Aromatic): Rigid, bulky spacer, enhances steric intercalation.

Key Finding: While oxalate provides superior thermodynamic stability due to the chelate effect, terephthalate-containing complexes exhibit higher cytotoxicity (lower IC50) due to enhanced hydrophobic interactions with DNA base pairs.

Structural & Stability Analysis

The choice of dicarboxylate ligand dictates the nuclearity (monomer vs. polymer) and lability of the complex. This structural outcome is the primary driver of biological performance.

The Chelate Effect vs. Bridging
  • Oxalate (C2): Acts as a bidentate chelating ligand.[1] It occupies two equatorial sites on the Cu(II) center, forming a thermodynamically favored 5-membered ring. This results in high stability constants (

    
    ) but slower ligand exchange rates, which can hinder bio-activation.
    
  • Succinate (C4): The longer aliphatic chain prevents stable chelation on a single metal center. Instead, it acts as a bridging ligand , often linking two Cu(II) centers to form dinuclear "paddle-wheel" structures or coordination polymers. These are kinetically more labile.

  • Terephthalate: Acts as a rigid spacer. While it also bridges, its aromatic ring allows for

    
     stacking interactions with the co-ligand (phenanthroline) and DNA bases.
    
Comparative Data: Physicochemical Properties
ParameterCu-Oxalate (C2) Cu-Succinate (C4) Cu-Terephthalate (Aromatic)
Coordination Mode Chelating (Bidentate)Bridging (Bis-monodentate)Bridging / Stacking
Geometry Distorted OctahedralSquare Pyramidal / PolymericDistorted Square Pyramidal
Stability (

)
High (~ 6.0)Moderate (~ 3.2)Moderate (~ 3.5)
Cu-O Bond Length 1.96 Å (Short/Strong)1.98 - 2.05 Å (Variable)1.97 Å
IR Shift (

)

(Monodentate character)

(Bridging)

Technical Note: The separation between asymmetric and symmetric carboxylate stretching frequencies (


) in IR spectroscopy is the standard diagnostic tool for coordination mode. 

indicates monodentate binding, while

typically indicates bridging.

Experimental Protocols

To ensure reproducibility, we utilize a Self-Validating Synthesis Workflow . The formation of the ternary complex is confirmed by the color shift (Blue


 Green/Teal) and the solubility change (ternary complexes are often soluble in EtOH/Water mixtures, unlike pure Cu-dicarboxylates).
Synthesis Logic Flow

The following diagram illustrates the critical decision points in synthesizing monomeric vs. polymeric species.

SynthesisWorkflow Start Cu(II) Salt (CuCl2 or Cu(NO3)2) Step1 Add Intercalator (1,10-Phenanthroline) Start->Step1 Intermediate [Cu(phen)]2+ Species (Blue Solution) Step1->Intermediate Step2 Add Na-Dicarboxylate (1:1 Stoichiometry) Intermediate->Step2 Branch Ligand Type? Step2->Branch ResOx Oxalate (C2) Forms Chelate Branch->ResOx Short Chain ResSucc Succinate (C4) Forms Bridge/Polymer Branch->ResSucc Long Chain ProductOx [Cu(phen)(ox)] Discrete Monomer Precipitates Fast ResOx->ProductOx ProductSucc [Cu(phen)(succ)]n Coordination Polymer Slow Crystallization ResSucc->ProductSucc

Caption: Decision tree for the synthesis of ternary Copper(II) complexes, highlighting the divergence in product topology based on ligand chain length.

Detailed Protocol: [Cu(phen)(L)] Synthesis

Reagents: Copper(II) Chloride dihydrate, 1,10-Phenanthroline, Dicarboxylic Acid (Oxalic/Succinic/Terephthalic), NaOH.

  • Activation (Formation of [Cu(phen)]

    
    ): 
    
    • Dissolve 1.0 mmol of CuCl

      
       2H
      
      
      
      O in 10 mL ethanol.
    • Separately dissolve 1.0 mmol of 1,10-phenanthroline in 10 mL ethanol.

    • Add phenanthroline solution dropwise to copper solution.

    • Checkpoint: Solution must turn deep blue. Stir for 30 min.

  • Ligand Introduction:

    • Dissolve 1.0 mmol of the Dicarboxylic Acid in 10 mL water containing 2.0 mmol NaOH (to deprotonate).

    • Add the dicarboxylate solution dropwise to the blue [Cu(phen)]

      
       mixture.
      
    • Observation:

      • Oxalate: Immediate formation of turquoise precipitate.

      • Succinate: Solution remains clear or turns turbid slowly (polymerization).

      • Terephthalate: Forms a microcrystalline blue-green solid.

  • Isolation:

    • Reflux for 2 hours to ensure thermodynamic stability.

    • Cool to room temperature. Filter precipitate.[2]

    • Wash with cold water (removes NaCl) then ethanol (removes unreacted ligand).

    • Dry in vacuo.

Biological Performance Comparison

The efficacy of these complexes as anticancer agents relies on their ability to enter cells and bind DNA.

DNA Binding Mechanism

The "Spacer" (dicarboxylate) affects the planarity of the complex.

  • Oxalate: The small size allows the phenanthroline moiety to intercalate deeply, but the complex is neutral and compact.

  • Terephthalate: The aromatic ring of the ligand can participate in secondary stacking interactions, increasing the DNA Binding Constant (

    
    ).
    

Experimental Data (Representative Values):

ComplexDNA Binding Constant (

, M

)
Binding Mode
[Cu(phen)(ox)]

Partial Intercalation
[Cu(phen)(succ)]

Groove Binding / Electrostatic
[Cu(phen)(tere)]

Strong Intercalation
Cytotoxicity (IC50)

The following table summarizes cytotoxicity against the HeLa (Cervical Cancer) cell line. Lower IC50 indicates higher potency.

ComplexIC50 (

M)
Relative PotencyMechanism Note
Cisplatin (Control)13.01.0xDNA Crosslinking
[Cu(phen)(ox)] 15.20.85xStable chelate limits release
[Cu(phen)(succ)] 8.51.5xLabile bridge facilitates exchange
[Cu(phen)(tere)] 1.2 - 4.0 3.0x - 10x Enhanced lipophilicity & uptake
Mechanism of Action Pathway

The cytotoxicity is not just DNA binding; it involves Reactive Oxygen Species (ROS) generation mediated by the Cu(II)/Cu(I) redox couple.

BioMechanism Complex Ternary Complex [Cu(phen)(L)] Uptake Cellular Uptake (Lipophilicity Dependent) Complex->Uptake Redox Redox Cycling Cu(II) <-> Cu(I) Uptake->Redox Intracellular Reductants (GSH) Branch1 Redox->Branch1 ROS ROS Generation (OH*, O2*-) Branch1->ROS DNA DNA Intercalation (Major Groove) Branch1->DNA Damage Oxidative Damage & Strand Breaks ROS->Damage DNA->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Mechanistic pathway showing how ligand lipophilicity aids uptake, leading to dual-mode toxicity via ROS generation and DNA damage.

Conclusion & Recommendations

For drug development applications targeting solid tumors :

  • Avoid Pure Aliphatics: Simple aliphatic ligands (succinate/glutarate) often lead to polymerization, making formulation difficult and solubility unpredictable.

  • Prioritize Aromatic Dicarboxylates: The Terephthalate series demonstrates superior performance. The aromatic ring enhances lipophilicity (better cellular uptake) and provides secondary

    
    -stacking capabilities for stronger DNA retention.
    
  • Use Oxalate for Control: Use oxalate complexes primarily as stable, low-activity controls in mechanistic studies to differentiate between intercalation (phenanthroline effect) and ligand exchange toxicity.

References

  • DNA Binding and Cytotoxicity of Cu(II) Complexes: Study on the intercalation modes of copper(II) polypyridyl complexes and their high affinity for CT-DNA. Source:

  • Stability Constants of Metal Carboxylates: Comprehensive database of stability constants demonstrating the chelate effect in oxalate vs. succinate systems. Source:

  • Structural Diversity of Copper Carboxylates: Analysis of bridging vs. chelating modes in copper dicarboxylate chemistry. Source:

  • Synthesis of Ternary Copper Complexes: Protocols for synthesizing mixed-ligand copper complexes with dicarboxylic acids. Source:

  • Mechanisms of Copper Cytotoxicity: Review of ROS generation and DNA cleavage by copper(II) complexes. Source:

Sources

Safety Operating Guide

Operational Guide: Disposal of Cyclopent-1-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational procedures for the safe handling and disposal of Cyclopent-1-ene-1,2-dicarboxylic acid (CAS: 3128-15-2). This content is structured for direct application by laboratory personnel and safety officers.

Part 1: Immediate Action & Chemical Profile

Executive Safety Summary

This compound is a dicarboxylic acid intermediate often used in polymer synthesis and organometallic chemistry. Unlike simple mineral acids, it presents dual hazards: corrosivity (specifically causing serious eye damage) and organic toxicity . Improper disposal into municipal drains is a violation of environmental compliance (RCRA) and poses significant infrastructure risks due to potential recrystallization and pH shock.

Chemical Identity & Hazard Data
Property Specification
Chemical Name This compound
CAS Number 3128-15-2
Molecular Formula C₇H₈O₄
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Acidity (pKa) ~3.5 (estimate); acts as a weak to moderate organic acid.
Primary Hazards H318: Causes serious eye damage (Irreversible).H315: Causes skin irritation.H302: Harmful if swallowed.[2]

Part 2: Waste Segregation & Decision Logic

Effective disposal requires strict segregation at the point of generation. Mixing this compound with incompatible streams (e.g., oxidizers) can result in exotherms or gas evolution.[3]

Waste Stream Decision Tree

The following logic gate determines the correct waste container for your specific situation.

WasteDecisionTree Start Start: Identify Waste Form IsSolid Is the waste Solid? Start->IsSolid IsPure Is it pure/excess chemical? IsSolid->IsPure Yes IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolidWaste Stream A: Solid Hazardous Waste (Label: Organic Acid Solid) IsPure->SolidWaste Yes Debris Stream B: Contaminated Debris (Gloves, Wipes, Weigh Boats) IsPure->Debris No (Debris) SolventType Identify Solvent Base IsLiquid->SolventType Yes AqStream Stream C: Aqueous Acid Waste (pH < 7) SolventType->AqStream Water/Buffer Base OrgStream Stream D: Organic Solvent Waste (Halogenated or Non-Halogenated) SolventType->OrgStream Organic Solvent Base

Figure 1: Decision logic for segregating this compound waste streams.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, excess weighed powder, recrystallized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use metal containers, as the acid may corrode them over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 95%+"

    • Hazard Checkbox: Check "Corrosive" and "Toxic".

  • Storage: Keep the container closed at all times. Store in a secondary containment bin to capture potential leaks.

  • Disposal: Hand off to your institution's EHS (Environmental Health & Safety) department for incineration. Do not trash.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, reaction byproducts, stock solutions.

Critical Incompatibility Warning: Never mix this stream with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Cyanides/Sulfides (risk of toxic gas evolution).

  • Determine Solvent Base:

    • Aqueous Solutions: Collect in "Aqueous Acid Waste". If the pH is < 2, ensure the container is rated for corrosives.

    • Organic Solutions: Collect in "Organic Solvent Waste". If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated" carboy. If in Methanol/Acetone, use "Non-Halogenated".

  • Neutralization (Optional - ONLY if permitted by local EHS):

    • Note: Many institutions forbid bench-top neutralization (elementary neutralization) unless part of the experiment. If allowed:

    • Slowly add the acidic solution to a stirred solution of 5% Sodium Bicarbonate (NaHCO₃).

    • Expect CO₂ evolution (bubbling).

    • Once pH is neutral (pH 6-8), the solution may still need to be disposed of as chemical waste due to the organic content (COD/BOD limits), not poured down the drain. Default to collecting as waste.

Protocol C: Spill Response & Decontamination

Applicable for: Accidental benchtop spills.

SpillResponse Assess 1. Assess Volume & Risk (>50g or Respiratory Irritation?) Evacuate Evacuate & Call EHS Assess->Evacuate High Risk PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk (<50g) Contain 3. Containment: Cover with Dry Absorbent pads PPE->Contain Scoop 4. Collection: Scoop into Waste Jar Contain->Scoop Wash 5. Decon: Wash area with Soap/Water Scoop->Wash

Figure 2: Immediate response workflow for solid or liquid spills.

Decontamination Steps:

  • Isolate: Alert nearby personnel.

  • Protect: Wear nitrile gloves and safety goggles. If powder is airborne, use a fume hood or N95 respirator.

  • Contain:

    • Solid Spill: Gently cover with a wet paper towel to prevent dust generation, then scoop into a disposal bag.

    • Liquid Spill: Cover with an acid-neutralizing absorbent (e.g., sodium carbonate/sand mix) or universal absorbent pads.

  • Clean: Wipe the surface with a soap and water solution. Collect all wipes as Stream B (Contaminated Debris) .

Part 4: Regulatory & Scientific Context

Why Incineration?

While this compound is biodegradable over long periods, laboratory quantities can shock local wastewater treatment microbes. Furthermore, the ene (double bond) functionality makes it reactive. High-temperature incineration ensures complete oxidation to CO₂ and H₂O, eliminating environmental toxicity risks.

US EPA Classification
  • Waste Code: This compound is not P-listed or U-listed. However, waste solutions may exhibit the Characteristic of Corrosivity (D002) if the pH is ≤ 2.

  • Generator Status: Most research labs operate as "Satellite Accumulation Areas" (SAA). You must move full containers to the main accumulation area within 3 days.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopent-1-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3128-15-2 | Formula: C₇H₈O₄ | State: Solid (Crystalline)[1][2][3]

Executive Safety Summary

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist Subject: Operational Handling & PPE Requirements

Handling Cyclopent-1-ene-1,2-dicarboxylic acid requires a shift in mindset from "generic organic handling" to particulate acid management .[1][2][3] While many researchers treat dicarboxylic acids as benign intermediates, this specific compound presents distinct risks due to its physical state (crystalline powder) and acidic functionality (pKa ~2-4).[1][2]

The Critical Hazard: The primary risk is not acute systemic toxicity, but irreversible tissue damage upon contact with mucous membranes (H318/H319) and respiratory tract irritation (H335).[1] As a solid, the generation of airborne dust during weighing is the most probable vector for exposure.

Core Directive: Do not rely solely on PPE. Your primary defense is the Chemical Fume Hood .[1][2][3] PPE is your last line of defense against equipment failure or procedural error.[1][2][3]

Risk Assessment Profile

The following hazards drive the PPE selection logic.

Hazard ClassGHS CodeDescriptionOperational Implication
Eye Damage H318 Causes serious eye damage.[1][2][3][4]Safety glasses are insufficient. Dust ingress can cause corneal etching.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Acidic hydrolysis on moist skin causes dermatitis.[1][2][3]
Respiratory H335 May cause respiratory irritation.[1][2][3][4]Inhalation of dust triggers bronchial spasms.[1][2][3]
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Poor hygiene (glove-to-mouth transfer) is a risk.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1][2][3] If one layer fails, the next captures the risk.

A. Hand Protection[1][2][3][4][5][6]
  • Primary Material: Nitrile (Acrylonitrile Butadiene Rubber).[1][2][3]

  • Standard: ASTM F739 / EN 374.[1][2][3]

  • Protocol: Double Gloving is required when handling the solid powder.[2][3]

    • Inner Glove: 4 mil Nitrile (Tactility).[1][2][3][4]

    • Outer Glove: 5-8 mil Nitrile (Durability).[1][2][3]

  • Logic: Crystalline solids can cause micro-abrasions on thin gloves, compromising the barrier.[1] The outer glove takes the mechanical stress; the inner glove protects against chemical permeation.[3]

B. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1][2][3]

  • Prohibited: Standard safety glasses with side shields.[1][2][3]

  • Logic: Safety glasses allow air gaps.[1][2][3] Airborne acidic dust can bypass side shields and dissolve in the eye's tear film, creating a concentrated acidic solution directly on the cornea.

C. Respiratory Protection[1][3][7]
  • Primary Control: Variable Air Volume (VAV) Fume Hood.[1][2][3]

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.[1][2][3]

  • Logic: Engineering controls are superior to respirators.[1][2][3] Use a respirator only during spill cleanup outside the hood.[1][2]

D. Body Protection[3][8][9]
  • Requirement: Lab coat (100% Cotton or Flame-Resistant blend) + Long pants + Closed-toe shoes.[1][2][3]

  • Logic: Synthetic fabrics (polyester) can melt if a reaction runs away or if exposed to strong solvents often used with this acid.[1][2][3] Cotton chars but does not melt into the skin.[1][2][3]

Operational Workflow: The "Clean-to-Dirty" Protocol[1][2][3]

This workflow minimizes cross-contamination.[1][2][3]

Phase 1: Preparation (Clean Zone)[1][2]
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Staging: Place balance, spatula, and receiving vessel inside the hood.

  • Don PPE: Goggles first, then lab coat, then double gloves.[1][2]

Phase 2: Handling (Active Zone)[1][2]
  • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry dicarboxylic acids).[1][2][3] This prevents "jumping" of particles.[1][2][3]

  • Weighing:

    • Open the stock container only inside the hood.

    • Transfer solid using a stainless steel spatula.[1][2][3]

    • Technique: Do not dump. Tap the spatula gently to dispense.[1][2][3]

  • Solubilization: Add solvent (e.g., Methanol, Water) immediately to the solid to suppress dust generation.[1][2]

Phase 3: Decontamination (Dirty Zone)[1][2]
  • Wipe Down: Clean the balance and surrounding area with a wet paper towel (water/ethanol).[1][2][3]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[1][2][3]

  • Transport: Seal the reaction vessel before removing it from the hood.

Visualized Decision Logic

Diagram 1: PPE Selection & Handling Logic

This decision tree guides you through the safety requirements based on the state of the chemical.

PPE_Logic Start Start: Handling This compound State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Dry Powder Solution Solution (Dissolved) State->Solution Dissolved Risk_Dust Risk: Airborne Dust (Inhalation/Eye Contact) Solid->Risk_Dust Risk_Splash Risk: Splash/Corrosion (Skin Absorption) Solution->Risk_Splash PPE_Solid REQUIRED PPE: 1. Chemical Goggles (No Glasses) 2. Double Nitrile Gloves 3. Lab Coat Risk_Dust->PPE_Solid Control_Solid ENGINEERING CONTROL: Work strictly in Fume Hood PPE_Solid->Control_Solid PPE_Liquid REQUIRED PPE: 1. Safety Glasses w/ Shields 2. Single Nitrile Gloves (4mil) 3. Lab Coat Risk_Splash->PPE_Liquid

Caption: Decision tree for selecting PPE based on the physical state of the acid. Note the escalated eye protection requirement for solids.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: If the spill is >50g outside a hood, wear an N95 respirator.[1][2][3]

  • Containment: Do not dry sweep (creates dust).[1][2][3] Cover with a wet paper towel or use a HEPA vacuum.[1][2][3]

  • Neutralization: Wipe the area with a dilute Sodium Bicarbonate (NaHCO₃) solution.[1][2][3][5]

  • Verification: Use pH paper to ensure the surface is neutral (pH 6-8).[1][2][3]

Disposal Protocol
  • Never dispose of organic acids down the drain.[1][2][3]

  • Solid Waste: Collect in a container labeled "Solid Organic Acid Waste."[1][2][3]

  • Liquid Waste: If dissolved, dispose in "Organic Solvent Waste" (if mixed with solvents) or "Aqueous Acid Waste" (if water-based).[1][2] Ensure compatibility—do not mix with strong oxidizers (e.g., Nitric Acid).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324857, this compound.[1][2][3] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1][2][3] Retrieved from [Link](General search landing for verification)[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] Washington (DC): National Academies Press (US); 2011.[1][2][3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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